Product packaging for UMI-77(Cat. No.:)

UMI-77

Cat. No.: B1682699
M. Wt: 468.3 g/mol
InChI Key: WUGANDSUVKXMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Myeloid cell leukemia-1 (Mcl-1) is a potent anti-apoptotic protein and a member of the pro-survival Bcl-2 family. UMI-77 is a selective Mcl-1 inhibitor with a Ki value of 490 nM and exhibits selectivity over other members of the Bcl-2 family (Kis = 5.3, 23.8, 33.0, and 8.2 µM) for A1/Bfl-1, Bcl-2, Bcl-xL, and Bcl-W, respectively). It has been shown to disrupt the heterodimerization of Mcl-1/Bax and Mcl-1/Bak, thus antagonizing Mcl-1 function. This compound inhibits the growth of various pancreatic cancer cell lines with IC50s values ranging from 3.4-16.1 μM, inducing apoptosis through activation of the intrinsic apoptotic pathway and/or Bax conformational change. In a BxPC-3 xenograft mouse model, 60 mg/kg this compound demonstrated antitumor activity without damaging normal tissues.>This compound acts as a small molecule inhibitor of Mcl-1 which blocks and attenuates pancreatic cell cancer growth. Anticancer agent.>This compound is selective Mcl-1 SMI inhibitor. This compound blocks pancreatic cancer growth in vitro and in vivo. MI-77 binds to the BH3-binding groove of Mcl-1 with Ki of 490 nmol/L, showing selectivity over other members of the antiapoptotic Bcl-2 family. This compound inhibits cell growth and induces apoptosis in pancreatic cancer cells in a time- and dose-dependent manner, accompanied by cytochrome c release and caspase-3 activation. In an in vivo BxPC-3 xenograft model, this compound effectively inhibited tumor growth. Western blot analysis in tumor remnants revealed enhancement of proapoptotic markers and significant decrease of survivin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14BrNO5S2 B1682699 UMI-77

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGANDSUVKXMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

UMI-77: A Deep Dive into its Mechanism of Action as a Selective Mcl-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Overexpression of Mcl-1 is a common feature in various human cancers and is associated with tumor progression and resistance to conventional therapies. This compound has emerged as a valuable chemical probe to investigate the therapeutic potential of Mcl-1 inhibition, demonstrating pro-apoptotic activity in a range of cancer cell lines and in vivo tumor models.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Targeting the BH3 Binding Groove of Mcl-1

This compound exerts its pro-apoptotic effects by directly binding to the hydrophobic BH3-binding groove of the Mcl-1 protein.[1][2][4] This binding competitively inhibits the interaction between Mcl-1 and pro-apoptotic "BH3-only" proteins, as well as the pro-apoptotic effector proteins Bax and Bak.[1][2] In healthy cells, Mcl-1 sequesters these pro-apoptotic partners, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. By occupying the BH3 binding groove, this compound effectively displaces Bax and Bak from Mcl-1, liberating them to trigger the intrinsic apoptotic cascade.[1][2]

Quantitative Binding Affinity and Selectivity

The efficacy of this compound as a selective Mcl-1 inhibitor is underscored by its strong binding affinity and its preferential binding to Mcl-1 over other anti-apoptotic Bcl-2 family members. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Target ProteinBinding Affinity (Ki)Selectivity vs. Mcl-1
Mcl-1 0.49 µM [1][2]-
A1/Bfl-15.33 µM[1]11-fold
Bcl-w8.19 µM[1]17-fold
Bcl-223.83 µM[1]>48-fold
Bcl-xL32.99 µM[1]>67-fold

Cellular Effects of this compound

The specific inhibition of Mcl-1 by this compound initiates a cascade of events within cancer cells, ultimately leading to their programmed cell death.

Disruption of Mcl-1/Bax and Mcl-1/Bak Heterodimerization

Co-immunoprecipitation experiments have demonstrated that treatment with this compound effectively blocks the formation of Mcl-1/Bax and Mcl-1/Bak heterodimers in cancer cells.[1][2] This disruption is a direct consequence of this compound binding to the BH3 groove of Mcl-1, preventing its association with the BH3 domains of Bax and Bak.

Induction of the Intrinsic Apoptotic Pathway

The release of Bax and Bak from Mcl-1 sequestration leads to their activation and subsequent oligomerization at the mitochondrial outer membrane.[5][6] This process results in the formation of pores, leading to mitochondrial outer membrane permeabilization (MOMP).[5][7] MOMP allows for the release of pro-apoptotic factors, including cytochrome c and Smac/DIABLO, from the mitochondrial intermembrane space into the cytosol.[2][7]

Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase of the intrinsic pathway.[7] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[2][7]

In Vitro Efficacy in Cancer Cell Lines

This compound has demonstrated potent growth-inhibitory and pro-apoptotic effects across a panel of pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Pancreatic Cancer Cell LineIC50 Value
BxPC-33.4 µM[1][4]
Panc-14.4 µM[1][4]
Capan-25.5 µM[4]
MiaPaCa-212.5 µM[1][4]
AsPC-116.1 µM[1][4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

UMI77_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOM Outer Membrane Bax_Bak_Oligo Bax/Bak Oligomerization CytoC Cytochrome c Bax_Bak_Oligo->CytoC Release Smac Smac/DIABLO Bax_Bak_Oligo->Smac Release Apaf1 Apaf-1 CytoC->Apaf1 UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 Binds to BH3 groove Mcl1_Bax Mcl-1/Bax UMI77->Mcl1_Bax Inhibits formation Mcl1_Bak Mcl-1/Bak UMI77->Mcl1_Bak Inhibits formation Bax Bax Mcl1_Bax->Bax Releases Bak Bak Mcl1_Bak->Bak Releases Bax->Bax_Bak_Oligo Bak->Bax_Bak_Oligo Apoptosome Apoptosome Apaf1->Apoptosome aCasp9 Caspase-9 (active) Apoptosome->aCasp9 Activates Casp9 Caspase-9 (inactive) Casp9->Apoptosome aCasp3 Caspase-3 (active) aCasp9->aCasp3 Activates Casp3 Caspase-3 (inactive) Apoptosis Apoptosis aCasp3->Apoptosis

Figure 1: this compound Signaling Pathway.

FP_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: Mcl-1 Protein, Fluorescent BH3 Peptide, This compound (serial dilutions) start->prep_reagents plate_setup Plate Setup (384-well): Add Protein and Peptide to wells prep_reagents->plate_setup add_inhibitor Add this compound dilutions to wells plate_setup->add_inhibitor incubate Incubate at Room Temperature add_inhibitor->incubate read_fp Measure Fluorescence Polarization incubate->read_fp analyze Analyze Data: Calculate IC50 and Ki values read_fp->analyze end End analyze->end

Figure 2: Fluorescence Polarization Binding Assay Workflow.

CoIP_Workflow start Start cell_treatment Treat cells with this compound start->cell_treatment cell_lysis Lyse cells to obtain protein extract cell_treatment->cell_lysis pre_clear Pre-clear lysate with control beads cell_lysis->pre_clear ip Immunoprecipitate Mcl-1 with specific antibody pre_clear->ip capture Capture antibody-protein complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binding capture->wash elute Elute bound proteins wash->elute western_blot Analyze eluate by Western Blot for Bax and Bak elute->western_blot end End western_blot->end

Figure 3: Co-Immunoprecipitation Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

Fluorescence Polarization-Based Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for Mcl-1 and other Bcl-2 family proteins.

Materials:

  • Purified recombinant Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and A1/Bfl-1 proteins.

  • Fluorescently labeled BH3 peptide (e.g., FITC-BID BH3).

  • This compound and other test compounds.

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

  • 384-well black, non-binding surface microplates.

  • Fluorescence polarization plate reader.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the purified recombinant protein (e.g., Mcl-1) at a fixed concentration (typically in the low nM range).

  • Add the fluorescently labeled BH3 peptide at a fixed concentration (e.g., 1-2 nM).

  • Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

  • Incubate the plate at room temperature for a specified time (e.g., 2-3 hours) to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FITC).

  • Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the disruption of Mcl-1/Bax and Mcl-1/Bak interactions by this compound.

Materials:

  • Cancer cell line (e.g., BxPC-3).

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Anti-Mcl-1 antibody for immunoprecipitation.

  • Anti-Bax and anti-Bak antibodies for Western blotting.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

Procedure:

  • Culture cancer cells and treat with this compound or vehicle control for a specified time.

  • Harvest and lyse the cells in cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with control IgG and Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysates with the anti-Mcl-1 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours.

  • Wash the beads several times with wash buffer to remove unbound proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against Bax and Bak to detect co-immunoprecipitated proteins.

Western Blotting for Apoptosis Markers

This method is used to detect the activation of caspases and cleavage of their substrates, such as PARP.

Materials:

  • Treated and untreated cell lysates.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Determine the protein concentration of cell lysates.

  • Denature protein samples by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability (WST-8) Assay

This colorimetric assay is used to measure the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines.

  • 96-well cell culture plates.

  • This compound.

  • WST-8 reagent.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caspase-3 Activity Assay

This assay quantifies the activity of the key executioner caspase, caspase-3.

Materials:

  • Treated and untreated cell lysates.

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).

  • Assay buffer.

  • 96-well plate.

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Prepare cell lysates from treated and untreated cells.

  • In a 96-well plate, add the cell lysate to the assay buffer.

  • Add the caspase-3 substrate to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (for pNA) or fluorescence at the appropriate wavelength.

  • Quantify the caspase-3 activity relative to the control.

Immunocytochemistry for Bax Activation

This technique is used to visualize the conformational change of Bax associated with its activation.

Materials:

  • Cells grown on coverslips.

  • This compound.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibody specific for the activated conformation of Bax (e.g., 6A7 clone).

  • Fluorophore-conjugated secondary antibody.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Treat cells grown on coverslips with this compound.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific binding with blocking solution.

  • Incubate with the primary antibody against activated Bax.

  • Wash and incubate with the fluorophore-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Paraffin-embedded tumor tissue sections or cultured cells.

  • Proteinase K.

  • TdT reaction buffer and enzyme.

  • Biotin-dUTP or BrdUTP.

  • Streptavidin-HRP and DAB substrate or fluorophore-conjugated anti-BrdU antibody.

  • Counterstain (e.g., hematoxylin or DAPI).

  • Light or fluorescence microscope.

Procedure:

  • Deparaffinize and rehydrate tissue sections.

  • Perform antigen retrieval if necessary.

  • Permeabilize the cells/tissue with Proteinase K.

  • Incubate with the TdT reaction mix containing labeled dUTPs.

  • Stop the reaction and wash.

  • For colorimetric detection, incubate with streptavidin-HRP followed by the DAB substrate. For fluorescent detection, incubate with a fluorophore-conjugated antibody.

  • Counterstain the nuclei.

  • Dehydrate and mount the slides.

  • Analyze the slides under a microscope to identify TUNEL-positive (apoptotic) cells.

Conclusion

This compound is a well-characterized, selective inhibitor of Mcl-1 that potently induces apoptosis in cancer cells. Its mechanism of action involves direct binding to the BH3 groove of Mcl-1, leading to the disruption of its interaction with pro-apoptotic proteins Bax and Bak. This liberates Bax and Bak to initiate the intrinsic apoptotic pathway, culminating in caspase activation and cell death. The quantitative data on its binding affinity, selectivity, and cellular efficacy, combined with the detailed experimental protocols provided, offer a comprehensive resource for researchers in the fields of cancer biology and drug discovery. The continued investigation of this compound and other Mcl-1 inhibitors holds significant promise for the development of novel anti-cancer therapeutics.

References

The chemical structure and properties of UMI-77

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to UMI-77

Introduction

This compound is a synthetic small molecule that has garnered significant interest in cancer research as a selective inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein.[1][2] Mcl-1 is a key member of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[1] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor survival and resistance to conventional therapies. This compound was developed through structure-based chemical modifications of a lead compound, UMI-59, to improve binding affinity and selectivity for Mcl-1.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a naphthol derivative with the chemical formula C₁₈H₁₄BrNO₅S₂.[3][4] Its structure features a sulfonamide linkage and a thioglycolic acid group attached to a hydroxynaphthalene core.

  • IUPAC Name: 2-[[4-[[(4-bromophenyl)sulfonyl]amino]-1-hydroxy-2-naphthalenyl]thio]-acetic acid[5]

  • CAS Number: 518303-20-3[3][4][5]

  • Molecular Formula: C₁₈H₁₄BrNO₅S₂[3][4][5]

  • Molecular Weight: 468.34 g/mol [3][4]

The physicochemical properties of this compound are summarized in the table below. Its limited aqueous solubility necessitates the use of organic solvents for in vitro and in vivo studies.

PropertyValue
Appearance White to off-white crystalline solid[3]
Purity ≥98%[5]
Solubility DMSO: ≥ 28 mg/mL[3] Ethanol: 5 mg/mL[5] Water: Insoluble[6] DMF: 2 mg/mL[5]
Storage (Solid) -20°C for 3 years[3]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[3]

Mechanism of Action

Selective Inhibition of Mcl-1 and Induction of Apoptosis

The primary mechanism of action of this compound is its selective binding to the hydrophobic BH3-binding groove of the Mcl-1 protein.[1][2] This binding competitively inhibits the interaction between Mcl-1 and pro-apoptotic proteins, specifically Bax and Bak.[1][2] In healthy cells, Mcl-1 sequesters these proteins, preventing them from oligomerizing at the mitochondrial outer membrane.

By disrupting the Mcl-1/Bax and Mcl-1/Bak complexes, this compound liberates Bax and Bak.[1][2] The freed pro-apoptotic proteins then undergo a conformational change, oligomerize, and form pores in the mitochondrial membrane.[1] This permeabilization leads to the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[1][2]

UMI77_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOM Outer Membrane CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 Inhibits BaxBak Bax / Bak (Inactive) Mcl1->BaxBak Sequesters BaxBak_Active Bax / Bak (Active) BaxBak->BaxBak_Active Liberation & Activation BaxBak_Active->MOM Forms Pores Casp9 Caspase-9 CytoC_cyto->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

This compound induced intrinsic apoptosis pathway.
Induction of Mitophagy

Recent studies have uncovered a novel function of this compound in inducing mitophagy, a selective form of autophagy responsible for clearing damaged mitochondria.[7][8] This action is reportedly independent of its apoptosis-inducing effects and occurs at sub-lethal doses.[7] In this pathway, Mcl-1 itself acts as a mitophagy receptor. This compound binding is proposed to enhance the interaction between Mcl-1 and LC3A, a key protein in autophagosome formation, thereby tagging mitochondria for degradation.[7] This mechanism suggests a broader therapeutic potential for this compound in diseases characterized by mitochondrial dysfunction, such as neurodegenerative diseases and renal fibrosis.[7][8]

UMI77_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mcl1_mito Mcl-1 LC3A LC3A Mcl1_mito->LC3A Recruits UMI77 This compound UMI77->Mcl1_mito Binds & Enhances Receptor Function Autophagosome Autophagosome Formation LC3A->Autophagosome Initiates Mitophagy Mitophagy (Mitochondrial Clearance) Autophagosome->Mitophagy Leads to

Mitophagy induction pathway via this compound.
Off-Target Effects

While highly selective, some research suggests that at commonly used concentrations, this compound may exert off-target effects.[9] One proposed indirect mechanism involves the induction of the pro-apoptotic protein NOXA through the unfolded protein response (UPR) pathway.[9] This suggests that this compound might not exclusively act as a direct Mcl-1 antagonist in all cellular contexts, a factor to consider in experimental design.[9]

Quantitative Biological Data

This compound's efficacy is quantified by its binding affinity for Mcl-1 and its cytotoxic effects on cancer cell lines.

Table 1: Binding Affinity and Selectivity of this compound

This compound demonstrates a high affinity for Mcl-1 with a dissociation constant (Ki) of 490 nM.[1] Its selectivity is evident from the significantly higher Ki values for other anti-apoptotic Bcl-2 family members.

ProteinBinding Affinity (Ki, µM)
Mcl-1 0.49 [1][2][5]
A1/Bfl-15.3[5]
Bcl-223.8[5]
Bcl-xL33.0[5]
Bcl-W8.2[5]
Table 2: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) values highlight this compound's potent growth-inhibitory effects on various pancreatic cancer cell lines.[1][6]

Cell LineIC₅₀ (µM)
BxPC-33.4[1][6]
Panc-14.4[1][6]
Capan-25.5[6]
MiaPaCa-212.5[1][6]
AsPC-116.1[1][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity.

Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the binding affinity of this compound to Mcl-1 by monitoring the displacement of a fluorescently labeled peptide probe.

  • Objective: To determine the Ki of this compound for Mcl-1 and other Bcl-2 family proteins.

  • Materials:

    • Recombinant Mcl-1 protein (e.g., 90 nM)[6]

    • Fluorescent probe (e.g., 2 nM Flu-BID or FAM-BID)[6]

    • This compound stock solution in DMSO

    • Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine gamma globulin, 0.02% sodium azide[6][10]

    • 384-well black assay plates (e.g., Microfluor 2)[6][10]

    • Plate reader with fluorescence polarization capabilities

  • Methodology:

    • Prepare a dilution series of this compound in DMSO.

    • In each well of the assay plate, add 5 µL of the this compound dilution.[6][10]

    • Add 120 µL of the protein/probe complex in assay buffer to each well.[6][10]

    • Incubate the plate at room temperature for 3 hours, protected from light.[6][10]

    • Measure the fluorescence polarization (mP) values at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[6][10]

    • Plot the mP values against the logarithm of this compound concentration.

    • Determine the IC₅₀ value by nonlinear regression fitting of the competition curve. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[6]

FP_Assay_Workflow start Start prep_reagents Prepare Reagents: - this compound Dilutions (in DMSO) - Protein/Probe Complex (in Buffer) start->prep_reagents plate_loading Plate Loading: 1. Add 5µL this compound to wells 2. Add 120µL Protein/Probe complex prep_reagents->plate_loading incubation Incubate at Room Temp for 3 hours plate_loading->incubation measurement Measure Fluorescence Polarization (mP) incubation->measurement analysis Data Analysis: - Plot mP vs. [this compound] - Calculate IC50 via non-linear regression measurement->analysis end End analysis->end

References

UMI-77's Function in Inducing Mitophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitophagy, the selective autophagic clearance of mitochondria, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and renal fibrosis. This guide provides an in-depth technical overview of UMI-77, a small molecule initially developed as a Myeloid cell leukemia-1 (Mcl-1) inhibitor for cancer therapy, which has been identified as a potent and specific inducer of mitophagy. We will explore its unique mechanism of action, which repurposes the anti-apoptotic protein Mcl-1 into a mitophagy receptor, independent of mitochondrial damage. This document details the signaling pathways, quantitative efficacy, and key experimental protocols for studying this compound-induced mitophagy, serving as a comprehensive resource for its application in research and therapeutic development.

Core Mechanism of Action: Repurposing Mcl-1 for Mitophagy

This compound is a BH3-mimetic compound that selectively binds to the BH3-binding groove of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[1][2] While its original design aimed to induce apoptosis in cancer cells by displacing pro-apoptotic proteins like Bak and Bax from Mcl-1, recent studies have uncovered a novel, non-apoptotic function at sub-lethal doses.[3][4][5]

At these lower concentrations, this compound induces mitophagy through a distinct pathway that does not rely on mitochondrial depolarization or damage, a hallmark of canonical pathways like PINK1/Parkin-mediated mitophagy.[6][7] Instead, this compound's binding to Mcl-1 enhances Mcl-1's function as a mitophagy receptor, promoting its direct interaction with Microtubule-associated protein 1A/1B-light chain 3A (LC3A).[3][4][8] LC3A is a key protein in the formation of the autophagosome. This this compound-facilitated Mcl-1-LC3A interaction recruits the nascent autophagosome to the mitochondrion, leading to its engulfment and subsequent lysosomal degradation.

This mechanism is dependent on the core autophagy machinery, as demonstrated in studies where knockout of Autophagy Related 5 (ATG5) prevents this compound-induced degradation of mitochondrial markers.[9] However, it appears to be independent of other known mitophagy receptors like NBR1, TAX1BP1, p62, and NDP52.[9] This discovery identifies Mcl-1 as a druggable mitophagy receptor and this compound as a tool to activate this process selectively.[3][4][8]

UMI77_Mitophagy_Pathway cluster_Mito Mitochondrion cluster_Cyto Cytosol cluster_Auto Autophagosome Formation Mcl1 Mcl-1 LC3A LC3A Mcl1->LC3A enhances interaction with Mito Mitochondrion Mitophagy Mitophagy (Lysosomal Degradation) Mito->Mitophagy leads to UMI77 This compound UMI77->Mcl1 binds to Autophagosome Autophagosome LC3A->Autophagosome promotes formation Autophagosome->Mito engulfs

Caption: this compound induced Mcl-1 mediated mitophagy pathway.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies, demonstrating the efficacy of this compound in both in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound in Inducing Mitophagy

Cell Line This compound Concentration Treatment Duration Key Quantitative Finding Reference
HEK293T, HeLa 5 µM 12 hours No significant change in mitochondrial membrane potential, unlike CCCP which causes damage. [6]
HEK293T 5 µM 12 hours Significant reduction in mitochondrial marker proteins TOM20 and TIM23. [10]
Renal Tubular Epithelial Cells (TECs) Not specified Not specified Effectively and safely induced mitophagy and reduced TGF-β1-induced profibrotic responses. [11]
HeLa 5 µM 8 hours Observed mitochondria engulfed by autophagosomes via transmission electron microscopy. [6]

| MEF WT | 5 µM | 4, 8, 12 hours | Time-dependent decrease in mitochondrial marker TIM23. |[9] |

Table 2: In Vivo Efficacy of this compound

Animal Model Disease This compound Dosage & Route Treatment Duration Key Outcome Reference
APP/PS1 Mouse Alzheimer's Disease Not specified Not specified Reversed molecular and behavioral phenotypes; reduced Aβ plaques. [4][8]
Unilateral Ureteral Obstruction (UUO) Mouse Renal Fibrosis Not specified Not specified Ameliorated renal fibrosis, reduced TEC apoptosis and inflammation. [11]
BxPC-3 Xenograft Mouse Pancreatic Cancer 60 mg/kg i.v. Not specified Inhibited tumor growth. [2][12]
Adult Male Mice Normal Physiology Not specified Chronic Increased number of newborn neurons in the hippocampal dentate gyrus. [13]

| MRL/lpr Mouse | Lupus Nephritis | Not specified | Not specified | Reduced renal infiltration of inflammatory T cells and macrophages. |[14] |

Table 3: Binding Affinity and Cellular Potency of this compound

Parameter Target Protein / Cell Line Value Reference
Binding Affinity (Ki) Mcl-1 0.49 µM [2][12]
BFL-1/A1 5.33 µM [2]
BCL-W 8.19 µM [2]
BCL-2 23.83 µM [2]
BCL-XL 32.99 µM [2]
IC50 (Growth Inhibition) BxPC-3 (Pancreatic Cancer) 3.4 µM [15]
Panc-1 (Pancreatic Cancer) 4.4 µM [15]

| | MiaPaCa-2 (Pancreatic Cancer) | 12.5 µM |[15] |

Detailed Experimental Protocols

Here we provide methodologies for key experiments used to characterize this compound's function in mitophagy.

Mitophagy Flux Assay using mt-Keima

This is a robust method to quantify mitophagy flux in live cells.[16]

  • Principle: The mt-Keima is a pH-sensitive, mitochondria-targeted fluorescent protein. It emits green fluorescence in the neutral pH of the mitochondrial matrix and shifts to red fluorescence upon delivery to the acidic environment of the lysosome. The ratio of red-to-green fluorescence provides a quantitative measure of mitophagy.[16]

  • Methodology:

    • Cell Line Preparation: Stably or transiently transfect cells (e.g., HEK293T, HeLa) with a plasmid encoding mt-Keima.

    • Treatment: Plate the mt-Keima expressing cells and treat with this compound (e.g., 5 µM) for the desired time course (e.g., 4, 6, 12 hours). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM CCCP).

    • Imaging: Visualize cells using a fluorescence microscope or a high-content imaging system. Capture images in both green (excitation ~440 nm) and red (excitation ~586 nm) channels.

    • Quantification: Analyze the images to determine the ratio of red fluorescent puncta (mitolysosomes) to the total green mitochondrial network area per cell. Alternatively, use flow cytometry to measure the shift in the red/green fluorescence ratio across the cell population. An increase in the red/green ratio indicates an increase in mitophagy flux.[16]

Western Blotting for Mitochondrial Protein Degradation

This biochemical assay assesses the reduction of mitochondrial protein levels as a proxy for mitochondrial clearance.

  • Principle: When mitophagy is induced, entire mitochondria are degraded, leading to a decrease in the total cellular levels of mitochondrial proteins.

  • Methodology:

    • Cell Culture and Treatment: Culture cells (e.g., HeLa, MEFs) and treat with this compound (e.g., 5 µM) for a time course (e.g., 0, 4, 8, 12 hours). To confirm lysosomal degradation, a lysosomal inhibitor like Bafilomycin A1 (Baf-A1) can be co-administered in the final hours of treatment.

    • Cell Lysis: Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against mitochondrial outer (e.g., TOM20) or inner (e.g., TIM23, COX II) membrane proteins.[6][13] Also, probe for LC3 to observe the conversion from LC3-I to LC3-II, an indicator of autophagosome formation.[13] Use an antibody against a cytosolic housekeeping protein (e.g., GAPDH, Tubulin) as a loading control.

    • Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities using densitometry software. A decrease in the mitochondrial protein/housekeeping protein ratio indicates mitophagy. A rescue of this decrease in the presence of Baf-A1 confirms the degradation is lysosome-dependent.

Transmission Electron Microscopy (TEM)

TEM provides direct ultrastructural evidence of mitophagosome formation.

  • Principle: This high-resolution imaging technique allows for the direct visualization of mitochondria being engulfed by double-membraned autophagosomes.

  • Methodology:

    • Sample Preparation: Treat cells (e.g., HeLa) with this compound (e.g., 5 µM for 8 hours) or vehicle.

    • Fixation: Fix the cells with a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., sodium cacodylate).

    • Post-fixation and Staining: Post-fix with osmium tetroxide, followed by staining with uranyl acetate to enhance contrast.

    • Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed them in an epoxy resin.

    • Sectioning and Imaging: Cut ultrathin sections (60-90 nm) using an ultramicrotome, place them on copper grids, and image them with a transmission electron microscope. Look for characteristic double-membraned structures (autophagosomes) containing partially degraded mitochondria.

Experimental & Logical Workflows

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Mitophagy Assays cluster_invivo In Vivo Validation start Hypothesis: This compound induces mitophagy cell_culture Select Cell Line (e.g., HEK293T-mt-Keima) start->cell_culture treatment Treat with this compound (Dose-response & Time-course) cell_culture->treatment mt_keima mt-Keima Assay treatment->mt_keima western_blot Western Blot (TOM20, LC3-II) treatment->western_blot tem TEM treatment->tem animal_model Select Animal Model (e.g., APP/PS1 Mice) mt_keima->animal_model western_blot->animal_model tem->animal_model in_vivo_treatment Administer this compound animal_model->in_vivo_treatment analysis Behavioral & Histological Analysis in_vivo_treatment->analysis conclusion Conclusion: This compound is a potent mitophagy inducer via the Mcl-1/LC3A axis analysis->conclusion

Caption: A standard workflow for characterizing this compound as a mitophagy inducer.

Conclusion and Future Directions

This compound represents a significant pharmacological tool for the study and potential treatment of diseases associated with mitochondrial dysfunction. Its unique ability to induce mitophagy by targeting Mcl-1, without inflicting prior mitochondrial damage, distinguishes it from many other known mitophagy inducers.[6][8] This mechanism provides a safer and more targeted approach to clearing dysfunctional mitochondria.

The data presented in this guide demonstrate this compound's efficacy in cellular and animal models of neurodegeneration, renal fibrosis, and lupus nephritis, highlighting its broad therapeutic potential.[8][11][14] For researchers, this compound serves as a specific probe to investigate the novel Mcl-1-mediated mitophagy pathway and its role in cellular homeostasis. For drug development professionals, this compound and its derivatives offer a promising starting point for creating a new class of therapeutics aimed at restoring mitochondrial quality control in a range of human diseases. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound.

References

The Role of UMI-77 in DNA Damage Repair Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 is a small molecule inhibitor that selectively targets the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family, which plays a pivotal role in regulating the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is a common feature in a variety of human cancers and is associated with resistance to conventional chemotherapies and targeted agents.[3] While the primary mechanism of action of this compound is the induction of apoptosis through the liberation of pro-apoptotic proteins Bak and Bax from Mcl-1 sequestration, emerging evidence highlights a crucial, non-canonical role for Mcl-1 in the DNA damage response (DDR). Consequently, inhibition of Mcl-1 by this compound not only triggers programmed cell death but also modulates the cellular machinery responsible for repairing damaged DNA, presenting a promising strategy to enhance the efficacy of DNA-damaging cancer therapies.

This technical guide provides an in-depth exploration of the role of this compound in DNA damage repair pathways, consolidating current scientific understanding, quantitative data, and key experimental methodologies.

This compound: A Selective Mcl-1 Inhibitor

This compound was developed as a selective inhibitor of Mcl-1, binding to its BH3-binding groove with a high affinity. This interaction competitively disrupts the binding of pro-apoptotic proteins, such as Bak and Bim, to Mcl-1, thereby unleashing their apoptotic potential.

Quantitative Data on this compound

The efficacy and selectivity of this compound have been quantified in various preclinical studies. The following tables summarize key quantitative data.

Parameter Value Cell Lines/System Reference
Ki for Mcl-1 490 nMCell-free assay[1][2]
IC50 3.4 µMBxPC-3 (Pancreatic)[1][2]
4.4 µMPanc-1 (Pancreatic)[1][2]
5.5 µMCapan-2 (Pancreatic)[1][2]
12.5 µMMiaPaCa-2 (Pancreatic)[1][2]
16.1 µMAsPC-1 (Pancreatic)[1][2]

Table 1: Binding Affinity and In Vitro Efficacy of this compound.

The Dual Role of Mcl-1: Apoptosis and DNA Damage Repair

Mcl-1's function extends beyond the regulation of apoptosis. It is increasingly recognized as a critical component of the DNA damage response network. Mcl-1 has been shown to localize to sites of DNA damage and interact with key DNA repair proteins, influencing the choice and efficiency of repair pathways.

Mcl-1 in Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Cells primarily utilize two major pathways for their repair: the high-fidelity Homologous Recombination (HR) and the more error-prone Non-Homologous End Joining (NHEJ). Mcl-1 appears to play a crucial role in the balance between these two pathways.

Recent studies have shown that Mcl-1 directly interacts with the Ku70/Ku80 heterodimer, a key component of the NHEJ pathway.[4] This interaction, mediated by the BH1 and BH3 domains of Mcl-1, is proposed to inhibit NHEJ. Conversely, depletion of Mcl-1 has been demonstrated to impair HR-mediated repair of DSBs.[5] Mcl-1 depletion leads to a decrease in the formation of RAD51 foci, a critical step in HR, and sensitizes cells to agents that cause replication stress.[4]

This dual regulatory role suggests that Mcl-1 promotes the more faithful HR pathway over the error-prone NHEJ, thereby contributing to the maintenance of genomic integrity.

Mcl1_DNA_Repair_Choice cluster_DSB DNA Double-Strand Break cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HR Homologous Recombination (HR) DSB DSB Ku70_80 Ku70/80 DSB->Ku70_80 recruits MRN MRN Complex DSB->MRN recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs LIG4_XRCC4 LIG4/XRCC4 DNA_PKcs->LIG4_XRCC4 NHEJ_Repair Repair (error-prone) LIG4_XRCC4->NHEJ_Repair RAD51 RAD51 MRN->RAD51 HR_Repair Repair (high-fidelity) RAD51->HR_Repair Mcl1 Mcl-1 Mcl1->Ku70_80 inhibits Mcl1->MRN promotes

Mcl-1's role in DNA repair pathway choice.

This compound's Impact on DNA Damage Repair Pathways

By inhibiting Mcl-1, this compound is poised to significantly impact the cellular response to DNA damage. Based on the known functions of Mcl-1, the following effects can be anticipated:

  • Impairment of Homologous Recombination: Inhibition of Mcl-1 by this compound is expected to mimic the effects of Mcl-1 depletion, leading to a reduction in HR efficiency. This would manifest as a decrease in the formation of RAD51 foci at sites of DNA damage.

  • Modulation of Non-Homologous End Joining: By disrupting the Mcl-1-Ku70/80 interaction, this compound may lead to a derepression of the NHEJ pathway.

  • Sensitization to DNA Damaging Agents: The impairment of HR, a critical pathway for repairing complex DNA lesions, renders cells more susceptible to DNA damaging agents. Indeed, this compound has been shown to produce significant radiosensitization in pancreatic cancer cells.[1] This suggests that in the presence of this compound, radiation-induced DNA damage is less efficiently repaired, leading to enhanced cell death.

While direct studies on this compound's effect on DNA repair markers are still emerging, studies with other potent Mcl-1 inhibitors support this hypothesis. For instance, the Mcl-1 inhibitor S63845 has been shown to induce the formation of γ-H2AX foci, a marker of DNA double-strand breaks, in an Mcl-1 dependent manner.[5] Another Mcl-1 inhibitor, MI-223, has been demonstrated to block Mcl-1-mediated HR and synergize with PARP inhibitors, which are particularly effective in HR-deficient cells.[4][6]

UMI77_DDR_Impact cluster_outcome Cellular Outcome UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 inhibits HR Homologous Recombination (HR) UMI77->HR impairs (inferred) NHEJ Non-Homologous End Joining (NHEJ) UMI77->NHEJ derepresses (inferred) Mcl1->HR promotes Mcl1->NHEJ inhibits Sensitization Sensitization to DNA Damaging Agents DDR_proxy DDR_proxy->Sensitization leads to

Inferred impact of this compound on DNA repair.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the role of this compound in DNA damage repair.

Fluorescence Polarization (FP)-Based Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for Mcl-1.

Materials:

  • Recombinant Mcl-1 protein

  • Fluorescently labeled BH3 peptide (e.g., FAM-BID)

  • This compound

  • Assay buffer (100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide)

  • DMSO

  • Microfluor 2 Black 96-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a solution of the Mcl-1 protein and the fluorescently labeled BH3 peptide in the assay buffer. The final concentrations should be optimized based on the Kd of the interaction (e.g., 90 nM Mcl-1 and 2 nM FAM-BID).[1]

  • Prepare serial dilutions of this compound in DMSO.

  • Add 5 µL of the this compound dilutions to the wells of the 96-well plate.

  • Add 120 µL of the protein/probe complex to each well.

  • Incubate the plate at room temperature for 3 hours, protected from light.

  • Measure the fluorescence polarization (mP) values using a plate reader with excitation at 485 nm and emission at 530 nm.[1]

  • Plot the mP values against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound and/or a DNA damaging agent.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • DNA damaging agent (e.g., cisplatin, etoposide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, the DNA damaging agent, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Immunofluorescence Staining for γ-H2AX and RAD51 Foci

This method is used to visualize and quantify DNA double-strand breaks (γ-H2AX foci) and the recruitment of the HR protein RAD51 to these sites.

Materials:

  • Cells grown on coverslips

  • This compound

  • DNA damaging agent (e.g., ionizing radiation)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-γ-H2AX (Ser139) and anti-RAD51

  • Fluorescently-labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Treat the cells with this compound for a specified time before inducing DNA damage (e.g., exposure to ionizing radiation).

  • At various time points after DNA damage induction, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate the cells with primary antibodies against γ-H2AX and RAD51 (diluted in blocking solution) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the number of foci per nucleus using image analysis software.

IF_Workflow start Start cell_seeding Seed cells on coverslips start->cell_seeding treatment Treat with this compound and/or DNA damaging agent cell_seeding->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with BSA permeabilization->blocking primary_ab Incubate with primary antibodies (anti-γ-H2AX, anti-RAD51) blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibodies primary_ab->secondary_ab dapi Counterstain with DAPI secondary_ab->dapi mounting Mount coverslips dapi->mounting imaging Image acquisition (Fluorescence Microscopy) mounting->imaging analysis Quantify foci per nucleus imaging->analysis end End analysis->end

Workflow for immunofluorescence staining.

Conclusion

This compound, a selective Mcl-1 inhibitor, holds significant promise not only as a direct inducer of apoptosis in cancer cells but also as a modulator of the DNA damage response. By targeting Mcl-1, this compound is poised to disrupt the intricate balance between homologous recombination and non-homologous end joining, thereby impairing the cell's ability to faithfully repair DNA double-strand breaks. This dual mechanism of action provides a strong rationale for combining this compound with DNA-damaging therapies such as radiotherapy and certain chemotherapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination strategy and to identify predictive biomarkers for patient stratification. The experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted role of this compound in the complex interplay between apoptosis and DNA damage repair.

References

The Mcl-1 Inhibitor UMI-77: A Comprehensive Analysis of its Anti-Pancreatic Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the small molecule inhibitor UMI-77 and its effects on pancreatic cancer cells. This compound has emerged as a promising agent in preclinical studies due to its selective inhibition of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key survival factor in various malignancies, including pancreatic cancer. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a thorough understanding of this compound's mechanism of action and therapeutic potential.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data reported for this compound in the context of pancreatic cancer research.

Table 1: Binding Affinity and Protein Interaction Inhibition

ParameterValueDescription
Ki for Mcl-1 490 nmol/LThe equilibrium dissociation constant, indicating high binding affinity of this compound to the BH3-binding groove of Mcl-1.[1][2][3][4]
IC50 for Mcl-1/Bax Interaction 1.43 µmol/LThe concentration of this compound required to inhibit 50% of the binding between Mcl-1 and the pro-apoptotic protein Bax.[3][4]

Table 2: In Vitro Cell Growth Inhibition (IC50 Values)

Pancreatic Cancer Cell LineIC50 Value
BxPC-3 3.4 µM
Panc-1 4.4 µM
Capan-2 5.5 µM
MiaPaCa-2 12.5 µM
AsPC-1 16.1 µM
Data represents the concentration of this compound required to inhibit the growth of various pancreatic cancer cell lines by 50% after a 4-day treatment.[2][3][5]

Table 3: Induction of Apoptosis in Panc-1 Cells

This compound ConcentrationTreatment DurationPercentage of Early Apoptotic Cells
5 µM24 hours15%
10 µM24 hours21%
5 µM48 hours21%
10 µM48 hours49%
Data from flow cytometry analysis using Annexin V and propidium iodide double staining.[2]

Table 4: In Vivo Efficacy

ParameterValue/Observation
Animal Model BxPC-3 xenograft mouse model
Dosage 60 mg/kg (intravenous)
Effect Significant inhibition of tumor growth
Molecular Changes in Tumor Enhancement of pro-apoptotic markers and a significant decrease in survivin
In vivo studies demonstrate the potent anti-tumor activity of this compound.[1][2][5]

Key Experimental Protocols

This section outlines the methodologies employed in the characterization of this compound's effects on pancreatic cancer cells.

Cell Culture and Maintenance

Human pancreatic cancer cell lines, including AsPC-1, BxPC-3, Capan-2, Panc-1, and MiaPaCa-2, were utilized. AsPC-1, BxPC-3, and Capan-2 cells were cultured in RPMI-1640 medium, while Panc-1 and MiaPaCa-2 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM). All media were supplemented with 10% Fetal Bovine Serum (FBS).[5]

Cell Growth Inhibition Assay

The cytotoxic effects of this compound were quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or WST-8 assay.[5][6]

  • Cells were seeded in 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere overnight.

  • The culture medium was then replaced with fresh medium containing increasing concentrations of this compound.

  • Following a 4-day incubation period, the MTT or WST-8 reagent was added to each well.

  • After a specified incubation time, the absorbance was measured using a microplate reader to determine cell viability.

  • IC50 values were calculated by nonlinear regression analysis.

Apoptosis Detection by Flow Cytometry

The induction of apoptosis was assessed using Annexin V and propidium iodide (PI) double staining followed by flow cytometry analysis.[2]

  • Pancreatic cancer cells were treated with various concentrations of this compound for different time points.

  • After treatment, both adherent and floating cells were collected and washed with cold phosphate-buffered saline (PBS).

  • Cells were then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • The stained cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Co-immunoprecipitation and Western Blotting

To investigate the disruption of protein-protein interactions, co-immunoprecipitation and Western blotting were performed.[1][2][7]

  • BxPC-3 cells were treated with this compound for 48 hours.

  • Cell lysates were prepared, and the Mcl-1 protein was immunoprecipitated using an anti-Mcl-1 antibody.

  • The immunoprecipitated protein complexes were then subjected to SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was immunoblotted with antibodies against Bak or Bax to detect the levels of these proteins interacting with Mcl-1.

  • Input lysates were also analyzed to confirm the total levels of Mcl-1, Bak, and Bax.

In Vivo Xenograft Model

The anti-tumor efficacy of this compound in vivo was evaluated using a BxPC-3 xenograft model.[1][2][4]

  • BxPC-3 pancreatic cancer cells were subcutaneously injected into immunodeficient mice.

  • Once tumors reached a palpable size, mice were randomized into treatment and control groups.

  • The treatment group received intravenous injections of this compound (e.g., 60 mg/kg).

  • Tumor growth was monitored regularly, and at the end of the study, tumors were excised for further analysis, including Western blotting for apoptotic markers.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow for its characterization.

UMI77_Mechanism_of_Action cluster_Cell Pancreatic Cancer Cell UMI77 This compound Mcl1 Mcl-1 (Anti-apoptotic) UMI77->Mcl1 Inhibits Bax_Bak Bax / Bak (Pro-apoptotic) Mcl1->Bax_Bak Sequesters Mito Mitochondrion Bax_Bak->Mito Activates CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound's mechanism of action in inducing apoptosis in pancreatic cancer cells.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Biochemical Biochemical Assays CellLines Pancreatic Cancer Cell Lines GrowthAssay Cell Growth Inhibition Assay (IC50 Determination) CellLines->GrowthAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellLines->ApoptosisAssay CoIP Co-immunoprecipitation (Mcl-1/Bax/Bak Interaction) CellLines->CoIP Xenograft BxPC-3 Xenograft Mouse Model Treatment This compound Treatment (e.g., 60 mg/kg i.v.) Xenograft->Treatment TumorMeasurement Tumor Growth Measurement Treatment->TumorMeasurement ExVivoAnalysis Ex Vivo Analysis (Western Blot) TumorMeasurement->ExVivoAnalysis BindingAssay Fluorescence Polarization Binding Assay (Ki)

Caption: Experimental workflow for the preclinical evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for U.S. Patent 1,000,000

Author: BenchChem Technical Support Team. Date: November 2025

Topic: UMI-77 In Vitro Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that are crucial regulators of the intrinsic apoptotic pathway.[3] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor survival and resistance to conventional therapies. This compound binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins such as Bax and Bak.[4][5] This action unleashes the pro-apoptotic activity of Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[4][5] Recent studies have also implicated this compound in the induction of mitophagy, a cellular process for the removal of damaged mitochondria.[6][7] These application notes provide detailed protocols for the in vitro evaluation of this compound's biological activity.

Quantitative Data Summary

Binding Affinity and Selectivity

This compound exhibits a high binding affinity for Mcl-1, with significantly lower affinity for other anti-apoptotic Bcl-2 family members, highlighting its selectivity.[2][8]

ProteinBinding Affinity (Kᵢ)
Mcl-1490 nM[1][2][5]
Bfl-1/A15.33 µM[8]
Bcl-w8.19 µM[8]
Bcl-223.83 µM[8]
Bcl-xL32.99 µM[8]
Cellular Potency

The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in various cancer cell lines, demonstrating its anti-proliferative activity.

Cell LineCancer TypeIC₅₀ Value
BxPC-3Pancreatic Cancer3.4 µM[1][9]
Panc-1Pancreatic Cancer4.4 µM[1][9]
Capan-2Pancreatic Cancer5.5 µM[1]
MiaPaCa-2Pancreatic Cancer12.5 µM[1][9]
AsPC-1Pancreatic Cancer16.1 µM[1][9]

Signaling Pathway and Experimental Workflow

UMI77_Signaling_Pathway cluster_Mcl1_Inhibition Mcl-1 Inhibition cluster_Apoptotic_Initiation Apoptotic Initiation cluster_Mitochondrial_Pathway Mitochondrial Pathway cluster_Caspase_Cascade Caspase Cascade UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 binds & inhibits Bax_Bak Bax / Bak Mcl1->Bax_Bak sequesters Bax_Bak_act Activated Bax / Bak Bax_Bak->Bax_Bak_act released & activated Mito Mitochondrion Bax_Bak_act->Mito permeabilizes CytoC Cytochrome c Mito->CytoC release Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: this compound Signaling Pathway.

UMI77_Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Cancer Cell Culture treat Treat cells with this compound (dose-response and time-course) start->treat viability Cell Viability Assay (WST-8) treat->viability apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis coip Co-Immunoprecipitation (Mcl-1/Bax, Mcl-1/Bak) treat->coip wb Western Blot (Apoptotic Markers) treat->wb ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_int Assess Protein Interactions coip->protein_int protein_exp Analyze Protein Expression wb->protein_exp end Conclusion: Evaluate this compound Efficacy ic50->end apoptosis_quant->end protein_int->end protein_exp->end

Caption: General In Vitro Experimental Workflow for this compound.

Experimental Protocols

Cell Viability Assay (WST-8)

This protocol measures cell viability by assessing the metabolic activity of cells. Dehydrogenase enzymes in viable cells reduce the water-soluble tetrazolium salt WST-8 to a colored formazan product.

Materials:

  • Cancer cell lines of interest (e.g., BxPC-3, Panc-1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • WST-8 assay reagent (e.g., Cell Counting Kit-8)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of WST-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from wells with medium only. Plot the results to determine the IC₅₀ value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentrations for the appropriate time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS, centrifuging after each wash.[5]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Analyze the samples by flow cytometry within one hour.

  • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.

  • Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Viable cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells

Co-Immunoprecipitation (Co-IP) for Mcl-1 Interaction

This protocol is used to demonstrate that this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak.

Materials:

  • Cells treated with this compound and control cells

  • IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, with protease and phosphatase inhibitors)

  • Primary antibody for immunoprecipitation (e.g., anti-Mcl-1)

  • Control IgG antibody (from the same species as the primary antibody)

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (similar to IP Lysis Buffer)

  • SDS-PAGE sample buffer

Procedure:

  • Treat cells with this compound or vehicle control.

  • Lyse the cells in ice-cold IP Lysis Buffer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Centrifuge and transfer the supernatant to a new tube.

  • Incubate 500-1000 µg of protein lysate with the anti-Mcl-1 antibody or control IgG overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Pellet the beads by centrifugation and wash them 3-5 times with cold Wash Buffer.

  • After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE sample buffer.

  • Boil the samples for 5-10 minutes to elute the proteins.

  • Analyze the eluted proteins by Western blotting using antibodies against Bax and Bak. A decrease in the amount of co-immunoprecipitated Bax or Bak in this compound-treated samples indicates disruption of the interaction.

Western Blotting for Apoptosis Markers

This protocol detects changes in the expression and cleavage of key proteins involved in the apoptotic pathway following this compound treatment.

Materials:

  • Cells treated with this compound and control cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Recommended Primary Antibodies:

Target ProteinExpected Size(s)Typical Dilution
Mcl-1~40 kDa1:1000
Bax~21 kDa1:1000
Bak~23 kDa1:1000
Cytochrome c~15 kDa1:1000
Caspase-3Pro: ~32 kDa, Cleaved: ~17/19 kDa1:1000
Cleaved Caspase-3~17/19 kDa1:1000
PARPFull-length: ~116 kDa, Cleaved: ~89 kDa1:1000
GAPDH or β-Actin~37 kDa or ~42 kDa1:5000

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities, normalizing to a loading control like GAPDH or β-Actin. Look for an increase in cleaved Caspase-3 and cleaved PARP, and potentially the release of cytochrome c into the cytoplasm (requires subcellular fractionation).

References

Application Notes and Protocols for UMI-77 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of UMI-77, a selective Mcl-1 inhibitor, in various mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a small molecule inhibitor that selectively binds to the BH3-binding groove of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) with a Ki of 490 nM.[1][2][3] This binding disrupts the interaction between Mcl-1 and pro-apoptotic proteins such as Bax and Bak.[1][3][4] The release of Bax and Bak leads to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release from the mitochondria and subsequent activation of caspase-3.[1][3] In addition to its role in apoptosis, this compound has also been shown to induce mitophagy, a process of selective removal of damaged mitochondria, by targeting Mcl-1.[5][6]

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound in Mouse Models
Mouse ModelCancer/Disease TypeAdministration RouteDosageDosing ScheduleVehicleReference
BxPC-3 XenograftPancreatic CancerIntravenous (i.v.)60 mg/kg5 consecutive days/week for 2 weeksDMSO, PEG300, ddH2O[2][7]
BxPC-3 XenograftPancreatic CancerIntravenous (i.v.)80 mg/kg2 cycles, 5 days/weekNot Specified[1][7]
Ligature-induced PeriodontitisPeriodontitisLocal injection1 mg/kg or 2 mg/kgNot SpecifiedNot Specified[6]
Ligature-induced PeriodontitisPeriodontitisIntraperitoneal (i.p.)2 mg/kgNot SpecifiedNot Specified[6]
Table 2: In Vitro IC50 Values of this compound in Pancreatic Cancer Cell Lines
Cell LineIC50 (µM)
BxPC-33.4[1]
Panc-14.4[1]
MiaPaCa-212.5[1]
AsPC-116.1[1]
Capan-25.5[2]

Experimental Protocols

Protocol 1: Evaluation of this compound Antitumor Activity in a Pancreatic Cancer Xenograft Mouse Model

1. Cell Culture:

  • Culture BxPC-3 human pancreatic cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase for tumor implantation.

2. Animal Model:

  • Use female ICR-SCID (severe combined immunodeficient) mice, 6-8 weeks old.

  • Acclimatize the animals for at least one week before the experiment.

3. Tumor Implantation:

  • Resuspend harvested BxPC-3 cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

4. This compound Preparation and Administration:

  • Prepare the vehicle by mixing DMSO, PEG300, and ddH2O. A suggested formulation is to dissolve the this compound in DMSO first, then add PEG300, and finally ddH2O to the desired concentration.[2]

  • Prepare a stock solution of this compound in the vehicle.

  • When tumors reach a palpable size (e.g., ~60 mm³), randomize the mice into treatment and control groups.

  • Administer this compound intravenously (via tail vein injection) at a dose of 60 mg/kg daily for 5 consecutive days, followed by a 2-day rest, for a total of 2 weeks.[7]

  • Administer an equivalent volume of the vehicle to the control group following the same schedule.

5. Monitoring and Endpoint:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the animals for any signs of toxicity.

  • At the end of the treatment period, euthanize the mice and excise the tumors for further analysis.

6. Tumor Analysis:

  • Western Blot: Analyze tumor lysates to assess the levels of Mcl-1, Bax, Bak, cleaved caspase-3, and survivin.[1][3]

  • Immunohistochemistry (IHC): Perform IHC on tumor sections to detect markers of apoptosis (e.g., TUNEL assay) and proliferation (e.g., Ki-67).[1]

Mandatory Visualization

UMI77_Signaling_Pathway cluster_0 Apoptotic Stimulus cluster_1 Mcl-1 Inhibition cluster_2 Mitochondrial Apoptosis Pathway UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 inhibits Bax Bax Mcl1->Bax inhibits Bak Bak Mcl1->Bak inhibits Mitochondrion Mitochondrion Bax->Mitochondrion activates Bak->Mitochondrion activates CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound induced apoptotic signaling pathway.

Experimental_Workflow start Start cell_culture 1. BxPC-3 Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in SCID Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Groups tumor_growth->randomization treatment 5. This compound or Vehicle Administration (60 mg/kg, i.v., 5 days/week, 2 weeks) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Euthanasia and Tumor Excision monitoring->endpoint analysis 8. Tumor Analysis (Western Blot, IHC) endpoint->analysis end End analysis->end

Caption: Pancreatic cancer xenograft experimental workflow.

References

Application Notes and Protocols for Western Blot Analysis of Mcl-1 Inhibition by UMI-77

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of Myeloid Cell Leukemia-1 (Mcl-1) inhibition by the small molecule inhibitor, UMI-77. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Mcl-1, an anti-apoptotic member of the Bcl-2 family, is a critical regulator of cell survival and is frequently overexpressed in various cancers, contributing to therapeutic resistance.[1] this compound is a selective small molecule inhibitor that binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bax and Bak, thereby inducing apoptosis.[2][3] Western blotting is an essential technique to elucidate the molecular mechanisms of this compound's action by quantifying the changes in protein expression levels within the apoptotic signaling cascade.

Mechanism of Action of this compound

This compound functions by competitively binding to the BH3-binding groove of Mcl-1, thereby preventing Mcl-1 from sequestering pro-apoptotic proteins such as Bax and Bak.[2][4] This disruption leads to the activation of Bax and Bak, subsequent mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade, ultimately resulting in apoptosis.[2][5]

Quantitative Data Summary

The following tables summarize the binding affinity and cellular potency of this compound from various studies.

Table 1: Binding Affinity of this compound for Bcl-2 Family Proteins

ProteinBinding Affinity (Ki)
Mcl-1490 nM[2][3]
Bfl-1/A15.33 µM[4]
Bcl-w8.19 µM[4]
Bcl-223.83 µM[4]
Bcl-xL32.99 µM[4]

Table 2: IC50 Values of this compound in Pancreatic Cancer Cell Lines

Cell LineIC50 (µM) for Cell Growth Inhibition
BxPC-33.4[3]
Panc-14.4[3]
Capan-25.5[3]
MiaPaCa-212.5[3]
AsPC-116.1[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Mcl-1 signaling pathway in apoptosis and the experimental workflow for Western blot analysis of this compound's effects.

Mcl1_Signaling_Pathway cluster_0 Normal Cell Survival cluster_1 This compound Induced Apoptosis Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Sequesters Apoptosis Apoptosis (Blocked) UMI77 This compound Mcl1_inhibited Mcl-1 UMI77->Mcl1_inhibited Inhibits Bax_Bak_active Bax/Bak (Active) MOMP MOMP Bax_Bak_active->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis_induced Apoptosis Caspase->Apoptosis_induced

Caption: Mcl-1 Signaling Pathway and this compound Inhibition.

Western_Blot_Workflow start Cell Culture & Treatment (e.g., Pancreatic Cancer Cells + this compound) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF/Nitrocellulose Membrane sds->transfer blocking Blocking (e.g., 5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Mcl-1, anti-cleaved PARP) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end Results analysis->end

Caption: Western Blot Experimental Workflow.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Culture human pancreatic cancer cell lines (e.g., BxPC-3, Panc-1) or other relevant cell lines in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]

  • Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to the desired final concentrations (e.g., 0, 1, 5, 10 µM). Treat cells for a specified duration (e.g., 24, 48 hours).[6][7]

Protein Extraction
  • Harvesting: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Centrifugation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the total protein and store it at -80°C.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentrations of all samples to ensure equal loading for SDS-PAGE.

Western Blotting
  • Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Table 3: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinFunction in ApoptosisExpected Change with this compoundSupplier Example (Cat#)
Mcl-1Anti-apoptoticNo significant change in total levelCell Signaling Technology (#5453)
Cleaved PARPApoptosis markerIncrease[6][7]Cell Signaling Technology (#5625)
Cleaved Caspase-3Executioner caspaseIncrease[5][6]Cell Signaling Technology (#9664)
BaxPro-apoptoticNo significant change in total levelCell Signaling Technology (#2772)
BakPro-apoptoticNo significant change in total levelCell Signaling Technology (#12105)
Cytochrome c (cytosolic fraction)Apoptosome formationIncrease[2][5]Abcam (ab133504)
SurvivinInhibitor of apoptosisDecrease[2][5]Cell Signaling Technology (#2808)
GAPDH / β-actinLoading controlNo changeCell Signaling Technology (#5174 / #4970)

Note: Antibody dilutions should be optimized according to the manufacturer's recommendations and experimental conditions.

Expected Results

Treatment with this compound is expected to induce a dose- and time-dependent increase in the levels of cleaved PARP and cleaved caspase-3, indicating the activation of apoptosis.[5][6][7] While total Mcl-1, Bax, and Bak levels may not significantly change, co-immunoprecipitation experiments can be performed to demonstrate the disruption of Mcl-1/Bax and Mcl-1/Bak interactions.[2][5] A decrease in the anti-apoptotic protein survivin may also be observed.[2][5] Analysis of subcellular fractions should reveal an increase in cytosolic cytochrome c.[5][7] These results, when quantified and compared to untreated controls, provide robust evidence for the on-target activity of this compound in inducing apoptosis through Mcl-1 inhibition.

References

Application Notes and Protocols: Immunoprecipitation for UMI-77 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UMI-77 is a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2] It binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins such as Bax and Bak.[1] This protocol details a co-immunoprecipitation (Co-IP) method to investigate the efficacy of this compound in disrupting the Mcl-1/Bax and Mcl-1/Bak protein complexes in treated cells. The subsequent quantitative analysis by Western blotting provides a robust method for evaluating the dose-dependent effects of this compound.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic pathway of apoptosis. Mcl-1, an anti-apoptotic member of this family, is frequently overexpressed in various cancers, contributing to therapeutic resistance.[3] this compound has been identified as a potent and selective inhibitor of Mcl-1, inducing apoptosis by preventing the sequestration of pro-apoptotic proteins Bax and Bak by Mcl-1.[1] Co-immunoprecipitation is a powerful technique to study protein-protein interactions. This application note provides a detailed protocol for performing Co-IP to analyze the disruption of Mcl-1/Bax and Mcl-1/Bak interactions in cells treated with this compound.

Signaling Pathway

This compound targets the Mcl-1 protein, a key regulator in the intrinsic apoptotic pathway. Under normal conditions, Mcl-1 sequesters the pro-apoptotic proteins Bax and Bak, preventing them from oligomerizing at the mitochondrial outer membrane and inducing apoptosis. This compound, as a BH3 mimetic, competitively binds to the BH3 groove of Mcl-1, displacing Bax and Bak. The released Bax and Bak can then form pores in the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.

cluster_membrane Mitochondrial Outer Membrane cluster_cytosol Cytosol MOMP MOMP CytoC_release Cytochrome c Release MOMP->CytoC_release Caspases Caspase Activation CytoC_release->Caspases UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 inhibits Bax Bax Mcl1->Bax sequesters Bak Bak Mcl1->Bak sequesters Bax->MOMP Bak->MOMP Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound Signaling Pathway in Apoptosis Induction.

Experimental Workflow

The experimental workflow for assessing the effect of this compound on Mcl-1 protein interactions involves several key steps, from cell culture and treatment to data analysis.

A Cell Culture B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E Immunoprecipitation with anti-Mcl-1 D->E F Washing E->F G Elution F->G H SDS-PAGE & Western Blot G->H I Data Analysis H->I

Caption: Immunoprecipitation Experimental Workflow.

Detailed Experimental Protocol

This protocol is optimized for assessing the disruption of Mcl-1/Bax and Mcl-1/Bak interactions in cancer cell lines (e.g., Panc-1, BxPC-3) treated with this compound.

Materials and Reagents:

  • Cell Lines: Human pancreatic cancer cell lines (e.g., Panc-1, BxPC-3)

  • Cell Culture Media: RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies:

    • Primary antibody for Immunoprecipitation: Anti-Mcl-1 antibody

    • Primary antibodies for Western Blot: Anti-Bax antibody, Anti-Bak antibody, Anti-Mcl-1 antibody

    • Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Protein A/G Agarose Beads

  • Wash Buffer: Lysis buffer without protease and phosphatase inhibitors

  • Elution Buffer: 2x SDS-PAGE sample buffer

  • Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 2, 4, 8 µM) for a predetermined time (e.g., 24 hours). A DMSO-treated control should be included.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the total cell lysate using a standard protein assay (e.g., BCA assay).

  • Immunoprecipitation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Take an aliquot of the total cell lysate for input control.

    • To the remaining lysate, add the anti-Mcl-1 antibody (follow manufacturer's recommendation for concentration).

    • Incubate overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G agarose beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.

  • Elution:

    • Resuspend the beads in 2x SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

  • SDS-PAGE and Western Blotting:

    • Separate the eluted proteins and the input controls by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bax, Bak, and Mcl-1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

Data Presentation

The results of the co-immunoprecipitation experiment can be semi-quantitatively analyzed by densitometry of the Western blot bands. The amount of co-immunoprecipitated Bax or Bak can be normalized to the amount of immunoprecipitated Mcl-1.

This compound Concentration (µM)Immunoprecipitated Mcl-1 (Relative Density)Co-Immunoprecipitated Bax (Relative Density)Co-Immunoprecipitated Bak (Relative Density)Bax/Mcl-1 RatioBak/Mcl-1 Ratio
0 (Control)1.001.001.001.001.00
20.980.650.700.660.71
41.020.300.350.290.34
80.950.100.120.110.13

Troubleshooting

IssuePossible CauseSolution
No or weak signal of co-immunoprecipitated protein Protein-protein interaction is weak or transient.Optimize lysis buffer with lower salt concentration or different detergents.
Antibody is not effective for IP.Use an antibody validated for immunoprecipitation.
Insufficient amount of starting material.Increase the amount of cell lysate used for IP.
High background Non-specific binding of proteins to beads or antibody.Pre-clear the lysate with beads before adding the primary antibody. Increase the number and stringency of washes.
Too much antibody or beads used.Titrate the amount of antibody and beads.
Co-IP of known non-interacting proteins Inappropriate lysis conditions.Use a more stringent lysis buffer.

Conclusion

This protocol provides a reliable method for investigating the mechanism of action of this compound by demonstrating its ability to disrupt the interaction between Mcl-1 and pro-apoptotic proteins Bax and Bak. The quantitative data obtained from this assay can be crucial for dose-response studies and for characterizing the cellular efficacy of this compound and other Mcl-1 inhibitors.

References

Application Notes and Protocols: UMI-77 for Sensitizing Cancer Cells to Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 is a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2] Mcl-1 is overexpressed in a variety of human cancers and is a key contributor to chemoresistance. By binding to the BH3-binding groove of Mcl-1, this compound prevents it from sequestering pro-apoptotic proteins like Bim and Bak.[2] This action liberates these pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death. These application notes provide a comprehensive overview of this compound's mechanism and its potential in combination with conventional chemotherapeutic agents to enhance anti-cancer efficacy. Detailed protocols for key experimental assays are also provided to facilitate further research and drug development efforts.

Mechanism of Action: Sensitization to Apoptosis

This compound's primary mechanism of action involves the specific inhibition of Mcl-1, a key regulator of apoptosis. In cancer cells, Mcl-1 sequesters pro-apoptotic Bcl-2 family proteins, such as Bak and Bim, preventing them from initiating the apoptotic cascade. This compound competitively binds to the BH3-binding pocket of Mcl-1, displacing Bak and Bim.[2] The released Bak can then oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately culminating in apoptosis.

When used in combination with chemotherapeutic agents that induce DNA damage, this compound demonstrates a synergistic effect. Chemotherapy-induced DNA damage activates the DNA Damage Response (DDR) pathway, which can lead to the upregulation of pro-apoptotic BH3-only proteins. By simultaneously inhibiting the Mcl-1-mediated sequestration of these and other pro-apoptotic proteins, this compound lowers the threshold for apoptosis induction, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.

A notable example of this sensitization is observed in combination with TRAIL (TNF-related apoptosis-inducing ligand). This compound enhances TRAIL-induced apoptosis in glioma cells by promoting the release of Bim and Bak from Mcl-1, which then links the extrinsic and intrinsic apoptotic pathways.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound as a single agent and in combination with other anti-cancer agents.

Table 1: In Vitro Efficacy of Single-Agent this compound

Cell LineCancer TypeIC50 (µM)Reference
BxPC-3Pancreatic Cancer3.4[2]
Panc-1Pancreatic Cancer4.4[2]
MiaPaCa-2Pancreatic Cancer12.5[2]
AsPC-1Pancreatic Cancer16.1[2]
Capan-2Pancreatic Cancer5.5[2]
AMO-1Multiple Myeloma1.01[3]
ES7Ewing's Sarcoma1.40[3]
EJMMultiple Myeloma1.75[3]
OCUB-MBreast Cancer1.86[3]
IST-MEL1Melanoma2.02[3]

Table 2: In Vivo Efficacy of Single-Agent this compound in a BxPC-3 Xenograft Model

Treatment GroupDosageTumor Growth InhibitionReference
Vehicle Control--[1]
This compound60 mg/kg, i.v., 5 days/week for 2 weeksSignificant reduction in tumor growth compared to vehicle[1]

Table 3: Synergistic Effects of this compound in Combination with Chemotherapeutic Agents (Qualitative)

Combination AgentCancer TypeEffectReference
TRAILGliomaSensitizes glioma cells to TRAIL-induced apoptosis
CisplatinEsophageal Squamous Cell CarcinomaKnockdown of Mcl-1 (mimicking this compound effect) enhances sensitivity to cisplatin[4]

Note: Quantitative data on the synergistic effects of this compound with common chemotherapeutics (e.g., Combination Index values) are not yet widely available in the public domain and represent a key area for future research.

Signaling Pathway and Experimental Workflow Diagrams

UMI77_Pathway cluster_chemo Chemotherapy-Induced DNA Damage cluster_umi77 This compound Action cluster_apoptosis Apoptotic Cascade Chemotherapy Chemotherapy (e.g., Cisplatin, Doxorubicin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR p53 p53 Activation DDR->p53 PUMA_NOXA Upregulation of PUMA, NOXA p53->PUMA_NOXA Bim_Bak Bim, Bak PUMA_NOXA->Bim_Bak Displaces UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 Inhibits Bak_Activation Bak Activation & Oligomerization UMI77->Bak_Activation Promotes (via Mcl-1 inhibition) Mcl1->Bim_Bak Sequesters Bim_Bak->Bak_Activation Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bak_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_assays Apoptosis & Viability Assays start Start: Cancer Cell Culture treatment Treatment: - this compound - Chemotherapeutic Agent - Combination start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (MTT/XTT) incubation->viability annexin Annexin V/PI Staining (Flow Cytometry) incubation->annexin jc1 JC-1 Staining (Mitochondrial Potential) incubation->jc1 western Western Blot (Apoptotic Markers) incubation->western analysis Data Analysis: - IC50 Calculation - Synergy Analysis (CI) - Apoptosis Quantification viability->analysis annexin->analysis jc1->analysis western->analysis end End: Results & Conclusion analysis->end

References

Application Notes and Protocols: Utilizing UMI-77 for the Investigation of Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key regulator of the intrinsic apoptotic pathway. By binding to the BH3-binding groove of Mcl-1, this compound disrupts the sequestration of pro-apoptotic proteins such as Bax and Bak, leading to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation, culminating in apoptosis.[1][2] Recent evidence has unveiled a novel function of this compound in inducing mitophagy, the selective autophagic removal of damaged or superfluous mitochondria, independent of its pro-apoptotic activity.[3][4] This dual activity makes this compound a valuable chemical probe to dissect the intricate roles of Mcl-1 in both apoptosis and mitochondrial quality control, offering a powerful tool for studying mitochondrial dysfunction in various pathological contexts, including cancer and neurodegenerative diseases.

These application notes provide a comprehensive guide for utilizing this compound to study mitochondrial dysfunction, encompassing its mechanism of action, protocols for key experimental assays, and quantitative data to facilitate experimental design and data interpretation.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

  • Induction of Apoptosis: As a BH3 mimetic, this compound competitively binds to the BH3-binding groove of Mcl-1 with a high affinity (Ki of approximately 490 nM).[1] This prevents Mcl-1 from sequestering the pro-apoptotic effector proteins Bax and Bak. The liberated Bax and Bak then oligomerize at the outer mitochondrial membrane, leading to MOMP. This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, triggering the activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[1]

  • Induction of Mitophagy: this compound can also trigger mitophagy, a crucial mitochondrial quality control process. This induction of mitophagy by this compound has been shown to be dependent on the core autophagy protein ATG5.[4] Interestingly, this effect can occur without inducing significant mitochondrial damage, suggesting a direct role for Mcl-1 in the regulation of mitochondrial turnover.[3] This discovery positions this compound as a unique tool to investigate the physiological and pathological roles of mitophagy.

Data Presentation

This compound Binding Affinity and Cellular Potency
ParameterValueCell Line/SystemReference
Ki (Mcl-1) 490 nMCell-free assay[1]
IC50 3.4 µMBxPC-3 (Pancreatic Cancer)[5]
4.4 µMPanc-1 (Pancreatic Cancer)[5]
12.5 µMMiaPaCa-2 (Pancreatic Cancer)[5]
16.1 µMAsPC-1 (Pancreatic Cancer)[5]
5.5 µMCapan-2 (Pancreatic Cancer)[5]
Recommended Working Concentrations for Mitophagy Induction
Cell LineConcentrationIncubation TimeOutcomeReference
HEK293T5 µM12 hoursMitophagy induction without significant mitochondrial membrane potential loss[3]
HeLa5 µM12 hoursMitophagy induction[3]

Mandatory Visualizations

This compound Signaling Pathways cluster_apoptosis Apoptosis Induction cluster_mitophagy Mitophagy Induction UMI77_A This compound Mcl1_A Mcl-1 UMI77_A->Mcl1_A inhibits BaxBak_A Bax/Bak Mcl1_A->BaxBak_A sequesters MOMP MOMP BaxBak_A->MOMP induces CytC Cytochrome c release MOMP->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis UMI77_M This compound Mcl1_M Mcl-1 UMI77_M->Mcl1_M modulates Mitophagy_machinery Mitophagy Machinery (e.g., ATG5) Mcl1_M->Mitophagy_machinery activates Autophagosome Autophagosome formation Mitophagy_machinery->Autophagosome Mitophagosome Mitophagosome Autophagosome->Mitophagosome Mitochondrion Damaged Mitochondrion Mitochondrion->Autophagosome engulfment Lysosome Lysosome Mitophagosome->Lysosome fusion Degradation Degradation Lysosome->Degradation

Caption: Dual mechanisms of this compound in inducing apoptosis and mitophagy.

Experimental Workflow: Assessing Mitochondrial Dysfunction with this compound cluster_assays start Cell Culture (e.g., Cancer cell line) treatment Treat with this compound (dose- and time-course) start->treatment endpoint Endpoint Assays treatment->endpoint apoptosis Apoptosis Assay (Annexin V/PI) endpoint->apoptosis mmp Mitochondrial Membrane Potential Assay (JC-1) endpoint->mmp cyto_c Cytochrome c Release Assay endpoint->cyto_c mitophagy Mitophagy Assay (mt-Keima) endpoint->mitophagy

References

Troubleshooting & Optimization

Optimizing UMI-77 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of UMI-77 for in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).[1][2] Mcl-1 prevents apoptosis by binding to and sequestering pro-apoptotic proteins like Bax and Bak.[3][4] this compound binds to the BH3-binding groove of Mcl-1, preventing it from inhibiting Bax and Bak.[2][3][5] This releases the pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and caspase-3 activation.[3][5][6]

Q2: I am starting a new experiment. What is a good starting concentration for this compound?

A2: A good starting point is to perform a dose-response experiment ranging from approximately 1 µM to 25 µM. The half-maximal inhibitory concentration (IC50) for cell growth inhibition in various pancreatic cancer cell lines ranges from 3.4 µM to 16.1 µM after 72-96 hours of treatment.[1][3] For mechanistic studies, concentrations between 5 µM and 10 µM have been shown to effectively induce apoptosis and activate Bax in sensitive cell lines within 24 hours.[3]

Q3: I am not observing any effect on my cells. What could be the issue?

A3: There are several potential reasons for a lack of effect:

  • Cell Line Sensitivity: The sensitivity of cell lines to this compound can be influenced by the relative expression levels of Bcl-2 family proteins.[3] Cells with high Mcl-1 and Bak expression and low Bcl-xL expression tend to be more sensitive.[3] Consider performing a Western blot to determine the expression profile of key apoptosis-related proteins in your cell model.

  • Incubation Time: The effects of this compound are time and dose-dependent.[3][5] For cell viability assays, an incubation period of at least 72 to 96 hours may be necessary to observe significant growth inhibition.[1] For apoptosis assays, effects like caspase activation can be observed within 24 hours.[3]

  • Compound Solubility: this compound has limited aqueous solubility. Ensure it is properly dissolved, typically in fresh DMSO, to create a stock solution before diluting it in culture medium.[1] See Q4 for more details.

  • Assay Type: Ensure the assay you are using is appropriate. A cell viability assay (like MTT or WST-8) measures metabolic activity, which may take longer to show changes than a direct apoptosis assay (like Annexin V staining).

Q4: I am having trouble dissolving this compound. What is the recommended procedure?

A4: this compound is highly soluble in DMSO (up to 93 mg/mL or ~198 mM).[1] It is critical to use fresh, anhydrous DMSO, as the compound's solubility can be reduced by moisture.[1] For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10-20 mM). This stock can then be serially diluted to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Q5: My results show high variability between experiments. How can I improve consistency?

A5: To improve experimental consistency:

  • Consistent Cell Culture: Ensure cells are in the logarithmic growth phase and have a consistent passage number.

  • Fresh Reagent Preparation: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Accurate Seeding Density: Use a consistent cell seeding density, as this can impact the effective concentration of the inhibitor.

  • Controls: Always include appropriate controls, such as a vehicle control (medium with the same final concentration of DMSO) and a positive control for your assay if available.

Data & Performance Metrics

Table 1: this compound Inhibitory Potency (IC50) in Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)Culture MediumAssay MethodIncubation Time
BxPC-33.4RPMI-1640 + 10% FBSWST-84 days
Panc-14.4DMEM + 10% FBSWST-84 days
Capan-25.5RPMI-1640 + 10% FBSWST-84 days
MiaPaCa-212.5DMEM + 10% FBSWST-84 days
AsPC-116.1RPMI-1640 + 10% FBSWST-84 days
Data sourced from Selleck Chemicals and Abulwerdi et al. (2014).[1][3]

Table 2: this compound Binding Affinity (Ki) and Selectivity for Bcl-2 Family Proteins

ProteinKi (µM)
Mcl-10.49
BFL-1/A15.33
Bcl-w8.19
Bcl-223.83
Bcl-xL32.99
Data sourced from Chonghaile et al. (2018).[4]

Experimental Protocols

Protocol 1: Cell Viability WST-8/MTS Assay

This protocol is adapted for measuring cell viability after treatment with this compound.[1][7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only control.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired period (e.g., 72 or 96 hours) at 37°C, 5% CO2.[1]

  • Assay Reagent Addition: Add 10-20 µL of WST-8 or MTS reagent to each well.[7][8]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., ~450 nm for WST-8, ~490 nm for MTS) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells), normalize the data to the vehicle control, and plot the results to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V Staining & Flow Cytometry

This protocol provides a general framework for detecting apoptosis induced by this compound.[9][10][11]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from each treatment condition.

  • Cell Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently-conjugated Annexin V and 5 µL of a viability dye like Propidium Iodide (PI) or 7-AAD.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Visualizations

UMI77_Signaling_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Apoptotic Cascade Mcl1 Mcl-1 Bax Bax Mcl1->Bax Inhibits Bak Bak Mcl1->Bak Inhibits Pore MOMP (Pore Formation) Bax->Pore Bak->Pore UMI77 This compound UMI77->Mcl1 Inhibits CytoC Cytochrome c Release Pore->CytoC Caspase Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound inhibits Mcl-1, leading to Bax/Bak activation and apoptosis.

UMI77_Experimental_Workflow start Start: Optimize Cell Seeding Density prep Prepare this compound Serial Dilutions (from DMSO stock) start->prep treat Treat Cells with this compound (24-96 hours) prep->treat endpoint Select Endpoint Assay treat->endpoint viability Cell Viability Assay (e.g., WST-8, MTS) endpoint->viability Growth Inhibition apoptosis Apoptosis Assay (e.g., Annexin V) endpoint->apoptosis Apoptosis Induction measure_via Measure Absorbance/ Fluorescence viability->measure_via measure_apop Analyze by Flow Cytometry apoptosis->measure_apop analysis Data Analysis: Calculate IC50 or % Apoptosis measure_via->analysis measure_apop->analysis

Caption: Workflow for evaluating this compound's effect on cells in vitro.

References

Technical Support Center: Overcoming UMI-77 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the Mcl-1 inhibitor, UMI-77.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). It binds to the BH3-binding groove of Mcl-1 with a high affinity (Ki of approximately 490 nM), preventing Mcl-1 from sequestering pro-apoptotic proteins like Bax and Bak.[1][2] This disruption of the Mcl-1/Bax and Mcl-1/Bak interactions leads to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release from the mitochondria and subsequent activation of caspases.[1][2]

Q2: My cancer cells are showing resistance to this compound. What are the potential mechanisms?

A2: Resistance to this compound, and Mcl-1 inhibitors in general, can arise from several mechanisms:

  • Upregulation of other anti-apoptotic Bcl-2 family proteins: Cancer cells can compensate for the inhibition of Mcl-1 by upregulating other pro-survival proteins like Bcl-2 or Bcl-xL. These proteins can then sequester pro-apoptotic proteins, rendering this compound ineffective.

  • Activation of pro-survival signaling pathways: The MAPK/ERK signaling pathway is a key regulator of Mcl-1 stability. Activation of this pathway can lead to the phosphorylation of Mcl-1, which stabilizes the protein and can contribute to resistance.

  • Alterations in the expression of pro-apoptotic proteins: Decreased expression or mutations in pro-apoptotic proteins like Bim, a key sensitizer of apoptosis, can reduce the cell's ability to undergo apoptosis in response to Mcl-1 inhibition.

  • Development of this compound resistant cell lines: Continuous exposure of cancer cells to this compound can lead to the selection and expansion of resistant clones with altered molecular profiles.

Q3: How can I determine if my cells are resistant to this compound?

A3: You can assess this compound resistance by performing a cell viability assay, such as the MTT or MTS assay, to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your cell line compared to sensitive cell lines or the parental cell line suggests the development of resistance.

Troubleshooting Guide

Problem 1: High IC50 value for this compound in my cell line.
Possible Cause Troubleshooting/Validation Step
Intrinsic Resistance Perform a Western blot to analyze the baseline expression levels of Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, Bax, Bak, Bim). High levels of other anti-apoptotic proteins or low levels of pro-apoptotic proteins may indicate intrinsic resistance.
Acquired Resistance If you have been culturing cells with this compound, you may have selected for a resistant population. Compare the IC50 to the parental cell line.
Inactive Compound Verify the integrity and activity of your this compound compound.
Problem 2: this compound fails to induce apoptosis in my cells.
Possible Cause Troubleshooting/Validation Step
Compensatory Survival Pathways Investigate the activation status of pro-survival pathways like MAPK/ERK by performing a Western blot for phosphorylated ERK (p-ERK).
Defects in Apoptotic Machinery Assess the expression and cleavage of key apoptotic proteins like caspase-3 and PARP via Western blot after this compound treatment.
Off-target Effects Confirm that this compound is disrupting the Mcl-1/Bax or Mcl-1/Bak interaction in your cells using co-immunoprecipitation.

Strategies to Overcome this compound Resistance

A promising strategy to overcome this compound resistance is the use of combination therapies that target multiple nodes in the apoptotic pathway or other survival mechanisms.

Combination Therapy with TRAIL

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that induces apoptosis through the extrinsic pathway. Combining this compound with TRAIL has shown synergistic effects in glioma cells. This compound primes the cells for TRAIL-induced apoptosis by unsequestering pro-apoptotic proteins Bim and Bak from Mcl-1.

Combination Therapy with Other Bcl-2 Family Inhibitors

For cancer cells that exhibit co-dependence on multiple anti-apoptotic proteins, combining this compound with inhibitors of Bcl-2 (e.g., Venetoclax) or Bcl-xL can be an effective strategy. This dual blockade prevents the compensatory upregulation of other anti-apoptotic proteins. Studies have shown that combining an Mcl-1 inhibitor with Venetoclax can lead to synergistic anti-cancer effects in acute myeloid leukemia (AML) cells.

Combination with Chemotherapy

In pancreatic cancer, it has been suggested that combining this compound with standard chemotherapeutic agents could be a valuable strategy to overcome intrinsic and acquired resistance.[1]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
BxPC-3Pancreatic Cancer3.4[3]
Panc-1Pancreatic Cancer4.4[3]
MiaPaCa-2Pancreatic Cancer12.5[3]
AsPC-1Pancreatic Cancer16.1[3]
Capan-2Pancreatic Cancer5.5[3]
AMO-1Multiple Myeloma1.01[4]
EJMMultiple Myeloma1.75[4]
HOSOsteosarcoma2.07[4]

Table 2: Example of Synergistic Effect of an Mcl-1 Inhibitor (MI-238) with Venetoclax in AML Cells

TreatmentApoptosis (%)
Control5
MI-238 (1 µM)15
Venetoclax (0.1 µM)10
MI-238 (1 µM) + Venetoclax (0.1 µM)45

Note: This table is illustrative and based on findings with a different Mcl-1 inhibitor, MI-238, demonstrating the principle of synergistic effects.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the IC50 of this compound in adherent cancer cells.

Materials:

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for Apoptosis and Signaling Proteins

This protocol allows for the detection of Mcl-1, Bcl-2, Bim, and cleaved caspase-3.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Mcl-1, anti-Bcl-2, anti-Bim, anti-cleaved caspase-3, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations and time points.

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) for Mcl-1 Interactions

This protocol is for assessing the interaction between Mcl-1 and its binding partners (e.g., Bim, Bak, Bax) following this compound treatment.

Materials:

  • Co-IP lysis buffer (non-denaturing)

  • Anti-Mcl-1 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibodies for Western blot (e.g., anti-Bim, anti-Bak, anti-Bax)

  • IgG control antibody

Procedure:

  • Treat cells with this compound or vehicle control.

  • Lyse the cells in Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-Mcl-1 antibody or an IgG control overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with Co-IP lysis buffer.

  • Elute the protein complexes from the beads by boiling in Laemmli buffer.

  • Analyze the eluted proteins by Western blot using antibodies against the potential interacting partners.

Signaling Pathways and Experimental Workflows

UMI77_Mechanism_of_Action cluster_Cell Cancer Cell UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 Inhibits Bax_Bak Bax / Bak Mcl1->Bax_Bak Sequesters Bim Bim Mcl1->Bim Sequesters Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores Bim->Bax_Bak Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: this compound inhibits Mcl-1, leading to apoptosis.

UMI77_Resistance_Pathway cluster_Resistance This compound Resistance Mechanisms Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Mcl1 Mcl-1 ERK->Mcl1 Phosphorylates & Stabilizes Bax_Bak Bax / Bak Mcl1->Bax_Bak Inhibits Apoptosis Bcl2_BclxL Bcl-2 / Bcl-xL (Upregulated) Bcl2_BclxL->Bax_Bak Inhibits Apoptosis UMI77 This compound UMI77->Mcl1 Inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis

Caption: ERK signaling and Bcl-2/xL contribute to this compound resistance.

Combination_Therapy_Workflow start Start: this compound Resistant Cancer Cells treatment Treat with this compound + Combination Agent (e.g., TRAIL, Venetoclax) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (Mcl-1, Bcl-2, c-Casp3) treatment->western_blot co_ip Co-Immunoprecipitation (Mcl-1 binding) treatment->co_ip analysis Data Analysis: - IC50 - % Apoptosis - Protein levels - Protein interactions viability_assay->analysis apoptosis_assay->analysis western_blot->analysis co_ip->analysis conclusion Conclusion: Synergistic Effect? analysis->conclusion

Caption: Workflow for evaluating this compound combination therapies.

References

UMI-77 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the UMI-77 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a member of the Bcl-2 family.[1][2][3][4][5] It binds to the BH3-binding groove of Mcl-1 with a high affinity (Ki = 490 nM), preventing it from sequestering pro-apoptotic proteins like Bax and Bak.[1][3][6] This disruption of the Mcl-1/Bax and Mcl-1/Bak complexes leads to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and caspase-3 activation.[1][3][7]

Q2: How selective is this compound for Mcl-1 over other Bcl-2 family proteins?

This compound exhibits significant selectivity for Mcl-1. Binding affinity studies have shown that its affinity for other anti-apoptotic Bcl-2 family members, such as Bcl-xL, Bcl-2, Bcl-w, and A1/Bfl-1, is considerably lower.[1][8]

Q3: Besides apoptosis, are there any other known cellular effects of this compound?

Yes, recent studies have identified a novel function of this compound as an inducer of mitophagy, the selective autophagic removal of mitochondria.[9][10] This effect is observed at sub-lethal concentrations and appears to be independent of its pro-apoptotic activity.[10] This suggests a potential dual role for this compound in cellular signaling.

Q4: Could the mitophagy-inducing effect of this compound be considered an "off-target" effect?

In the context of its development as a cancer therapeutic, where the primary goal is to induce apoptosis in malignant cells, the induction of mitophagy could be considered an off-target effect. However, this activity may have therapeutic potential in other diseases, such as neurodegenerative disorders like Alzheimer's disease.[10] It is crucial to be aware of this dual activity when designing and interpreting experiments.

Q5: Have any in vivo toxicity studies been conducted with this compound?

In a BxPC-3 pancreatic cancer xenograft mouse model, this compound was shown to effectively inhibit tumor growth without causing noticeable toxicity to the surrounding tissues or significant discomfort to the animals.[1] Histopathological analysis of tissues from the kidney, liver, and pancreas of mice treated with this compound did not show any signs of damage.[1]

Troubleshooting Guide

Issue 1: Unexpectedly low levels of apoptosis observed after this compound treatment.

  • Possible Cause 1: Sub-optimal concentration. The apoptotic effects of this compound are dose-dependent.[1][3] Ensure you are using a concentration within the effective range for your cell line (typically in the low micromolar range).

  • Possible Cause 2: Mcl-1 is not the primary survival factor. The sensitivity of a cell line to this compound is dependent on its reliance on Mcl-1 for survival.[1] Cells that depend on other anti-apoptotic proteins like Bcl-2 or Bcl-xL may be less sensitive.

  • Possible Cause 3: Induction of mitophagy instead of apoptosis. At lower concentrations, this compound may preferentially induce mitophagy.[10] Consider assessing markers of mitophagy to determine if this pathway is being activated.

Issue 2: Observing cellular changes inconsistent with classical apoptosis.

  • Possible Cause: Activation of mitophagy. The cellular morphology and signaling pathways activated during mitophagy differ from those in apoptosis. Look for the formation of autophagosomes containing mitochondria (mitophagosomes) and the recruitment of mitophagy receptors.

  • Experimental Steps:

    • Perform co-localization studies using fluorescent probes for mitochondria (e.g., MitoTracker) and lysosomes (e.g., LysoTracker).

    • Conduct western blot analysis for key mitophagy proteins like LC3-II, PINK1, and Parkin.

Data Presentation

Table 1: Binding Affinity of this compound to Bcl-2 Family Proteins

ProteinKi (µM)
Mcl-10.49[1][2][3][5][8]
Bfl-1/A15.33[8]
Bcl-w8.19[8]
Bcl-223.83[8]
Bcl-xL32.99[8]

Table 2: IC50 Values of this compound in Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)
BxPC-33.4[2]
Panc-14.4[2]
Capan-25.5[2]
MiaPaCa-212.5[2]
AsPC-116.1[2]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

  • Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Protocol 2: Assessment of Mitophagy by Western Blot for LC3 Conversion

  • Cell Treatment: Treat cells with this compound at sub-lethal concentrations. A positive control, such as CCCP, can be included.

  • Lysate Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against LC3.

  • Analysis: The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II (which runs at a lower molecular weight), is indicative of autophagy/mitophagy induction.

Visualizations

UMI77_Apoptosis_Pathway This compound Induced Apoptotic Pathway UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 inhibits Bax_Bak Bax / Bak Mcl1->Bax_Bak sequesters Mitochondrion Mitochondrion Bax_Bak->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound inhibits Mcl-1, leading to Bax/Bak activation and apoptosis.

UMI77_Mitophagy_Pathway This compound Induced Mitophagy Pathway UMI77 This compound (sub-lethal dose) Mcl1_mito Mcl-1 (on mitochondria) UMI77->Mcl1_mito induces interaction with LC3 LC3 LC3 Mcl1_mito->LC3 Autophagosome Autophagosome formation LC3->Autophagosome Mitophagosome Mitophagosome Autophagosome->Mitophagosome Mitochondrion_damaged Damaged Mitochondrion Mitochondrion_damaged->Mitophagosome engulfed by Lysosome Lysosome Mitophagosome->Lysosome fuses with Mitophagy Mitophagy Lysosome->Mitophagy degrades

Caption: this compound can induce mitophagy by promoting Mcl-1 and LC3 interaction.

References

UMI-77 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and experimental use of UMI-77, a selective Mcl-1 inhibitor.

Stability and Storage Conditions

Proper storage of this compound is crucial for maintaining its activity and ensuring reproducible experimental results. The following table summarizes the recommended storage conditions for this compound in both powder and solvent forms.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 years[1][2]Store in a dry, dark place.[3]
4°C2 years[4]For short-term storage (days to weeks).[3]
In Solvent (e.g., DMSO) -80°C6 months to 1 year[1][4]Aliquot to avoid repeated freeze-thaw cycles.[4]
-20°C1 month[4]Use within a shorter timeframe.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues that may arise during the handling and use of this compound.

Q1: My this compound powder won't dissolve properly in DMSO. What should I do?

A1: this compound is soluble in DMSO.[2][3] If you are experiencing solubility issues, consider the following:

  • Use fresh, anhydrous DMSO: Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[2][4]

  • Warm the solution: Gently warm the tube at 37°C for 10 minutes.[2]

  • Sonication: Use an ultrasonic bath to aid dissolution.[1][2]

  • Solvent Quality: Ensure the DMSO is of high purity and suitable for cell culture experiments.

Q2: I observe precipitation when I add my this compound stock solution to my cell culture medium. How can I prevent this?

A2: Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer like cell culture medium. To mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to maintain solubility and minimize solvent toxicity.

  • Serial Dilutions: Perform serial dilutions of your stock solution in culture medium to reach the desired final concentration.

  • Vortexing: Vortex the diluted solution gently and immediately after adding the this compound stock to the medium.

  • Fresh Working Solutions: It is recommended to prepare working solutions fresh for each experiment.[1][4]

Q3: I am not observing the expected apoptotic effect in my cell line after this compound treatment. What could be the reason?

A3: The efficacy of this compound is dependent on its molecular target, Mcl-1.

  • Mcl-1 Expression Levels: this compound is a selective Mcl-1 inhibitor.[4] Cell lines with low or no expression of Mcl-1 will be less sensitive to this compound-induced apoptosis.[5] Verify the Mcl-1 expression level in your cell line by Western blot or other methods.

  • Drug Concentration and Incubation Time: The apoptotic effect of this compound is dose- and time-dependent.[5][6] You may need to optimize the concentration and duration of treatment for your specific cell line. IC50 values in pancreatic cancer cell lines range from 3.4 µM to 16.1 µM after 4 days of treatment.[4]

  • Cell Viability: Ensure that the cells are healthy and in the logarithmic growth phase before treatment.

  • Compound Integrity: Improper storage may lead to degradation of the compound. Refer to the stability and storage guidelines.

Q4: I am seeing off-target effects or unexpected cellular responses. What should I consider?

A4: While this compound is a selective Mcl-1 inhibitor, it's important to consider other potential effects.

  • Mitophagy Induction: Recent studies have shown that this compound can induce mitophagy, the selective degradation of mitochondria by autophagy, independent of its apoptotic effects.[7][8] This may be a contributing factor to your observations.

  • Solvent Control: Always include a vehicle control (e.g., DMSO alone) in your experiments to account for any effects of the solvent on the cells.

  • Concentration Range: Use the lowest effective concentration to minimize potential off-target effects.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (WST-8 Assay)

This protocol is adapted from studies on pancreatic cancer cell lines.[3][4]

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 4 days).[4]

  • WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the general steps for detecting apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis (e.g., 24 hours).[2]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blotting for Mcl-1 and Apoptotic Markers

This protocol can be used to assess the levels of Mcl-1 and key proteins in the apoptotic pathway.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, Bax, Bak, cleaved caspase-3, or other proteins of interest overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Induction of Apoptosis

This compound selectively binds to the BH3-binding groove of the anti-apoptotic protein Mcl-1.[4][6] This prevents Mcl-1 from sequestering the pro-apoptotic proteins Bax and Bak.[5][6] Liberated Bax and Bak can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[5]

UMI77_Apoptosis_Pathway UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 Inhibits BaxBak Bax / Bak Mcl1->BaxBak Sequesters MOMP MOMP BaxBak->MOMP Induces CytoC Cytochrome c release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

This compound Induced Mitophagy Pathway

In addition to its role in apoptosis, this compound has been identified as an inducer of mitophagy. This process is crucial for mitochondrial quality control. At sub-lethal doses, this compound can promote the clearance of damaged mitochondria through an autophagy-dependent mechanism.

UMI77_Mitophagy_Pathway UMI77 This compound (sub-lethal dose) Mitophagy Mitophagy Induction UMI77->Mitophagy DamagedMito Damaged Mitochondria DamagedMito->Mitophagy Autophagosome Autophagosome Formation Mitophagy->Autophagosome Mitophagosome Mitophagosome Autophagosome->Mitophagosome Engulfs Damaged Mitochondria Lysosome Lysosome Lysosome->Mitophagosome Fuses with Degradation Degradation & Recycling Mitophagosome->Degradation Experimental_Workflow start Start: Select Cancer Cell Line culture Cell Culture & Maintenance start->culture treat Treat with this compound (Dose-Response & Time-Course) culture->treat viability Cell Viability Assay (e.g., WST-8) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis western Western Blot Analysis (Mcl-1, Caspases, etc.) treat->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis western->analysis conclusion Conclusion analysis->conclusion

References

Technical Support Center: UMI-77 Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UMI-77 in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) experiments. The information is tailored for scientists in research and drug development.

Troubleshooting Guide

This guide addresses common issues encountered during this compound immunoprecipitation experiments in a question-and-answer format.

Question: I am not seeing a decrease in the interaction between Mcl-1 and Bax/Bak after this compound treatment in my co-IP experiment. What could be the problem?

Answer: Several factors could contribute to this issue. Here are some troubleshooting steps:

  • This compound Concentration and Incubation Time: Ensure you are using an effective concentration of this compound and an adequate incubation time. This compound has been shown to disrupt Mcl-1/Bax and Mcl-1/Bak interactions in a dose-dependent manner[1]. Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Cell Lysis Conditions: The choice of lysis buffer is critical for preserving protein-protein interactions. A non-denaturing lysis buffer is recommended. Harsh detergents can disrupt the Mcl-1/Bax/Bak complex.

  • Antibody Selection: The antibodies used for immunoprecipitating Mcl-1 and for immunoblotting for Bax/Bak should be validated for IP and Western Blot applications, respectively.

  • Washing Steps: While essential for reducing background, overly stringent or numerous wash steps can disrupt weaker protein-protein interactions.

Question: I am observing a weak or no signal for my protein of interest in the IP fraction.

Answer: A weak or absent signal can be due to several reasons:

  • Low Protein Expression: The target protein may be expressed at low levels in your cell line. Confirm protein expression in your input lysate via Western Blot. If expression is low, you may need to increase the amount of cell lysate used for the IP.

  • Inefficient Antibody Binding: The antibody may not be efficiently binding to the target protein. Ensure you are using an antibody validated for IP. Polyclonal antibodies sometimes perform better in IP than monoclonal antibodies as they can recognize multiple epitopes.

  • Protein Degradation: Proteolysis during sample preparation can lead to a loss of signal. Always work on ice and add protease and phosphatase inhibitors to your lysis buffer immediately before use.

  • Improper Bead-Antibody Interaction: Ensure the protein A/G beads you are using are compatible with the isotype of your primary antibody.

Question: I am experiencing high background in my IP-Western Blot, with many non-specific bands.

Answer: High background can obscure your results. Here are some common causes and solutions:

  • Insufficient Washing: Inadequate washing of the immunoprecipitate can leave behind non-specifically bound proteins. Increase the number of washes or the stringency of the wash buffer.

  • Too Much Antibody or Lysate: Using excessive amounts of antibody or cell lysate can lead to increased non-specific binding. Titrate your antibody to determine the optimal concentration and consider reducing the amount of lysate.

  • Non-specific Binding to Beads: The beads themselves can be a source of non-specific binding. Pre-clear your lysate by incubating it with beads alone before adding the primary antibody. You can also block the beads with BSA before use.

  • Cell Lysis: Incomplete cell lysis can result in the co-precipitation of cellular debris and non-specific proteins. Ensure your lysis protocol is effective for your cell type.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the anti-apoptotic protein Mcl-1.[2] It binds to the BH3-binding groove of Mcl-1, preventing it from sequestering the pro-apoptotic proteins Bax and Bak.[1][3] This leads to the activation of Bax and Bak, subsequent mitochondrial outer membrane permeabilization, and ultimately, apoptosis.[3] Co-immunoprecipitation experiments have been instrumental in demonstrating that this compound disrupts the heterodimerization of Mcl-1 with Bax and Bak.[1]

Q2: What type of lysis buffer is recommended for a this compound co-immunoprecipitation experiment?

A2: A non-denaturing lysis buffer is recommended to preserve the protein-protein interactions between Mcl-1, Bax, and Bak. A common choice is a RIPA buffer with reduced detergent concentrations or a buffer containing a mild non-ionic detergent like NP-40 or Triton X-100.[4][5] It is crucial to include protease and phosphatase inhibitors in the lysis buffer to prevent protein degradation.

Q3: How much antibody and cell lysate should I use for a co-IP experiment?

A3: The optimal amounts of antibody and cell lysate should be determined empirically. However, a general starting point is 1-5 µg of primary antibody and 500-1000 µg of total protein from the cell lysate per immunoprecipitation reaction.[5] You may need to adjust these amounts based on the expression level of your target protein and the affinity of your antibody.

Q4: What controls should I include in my this compound co-IP experiment?

A4: Several controls are essential for interpreting your results correctly:

  • IgG Control: An immunoprecipitation using a non-specific IgG antibody of the same isotype as your primary antibody. This control helps to identify non-specific binding to the beads and the antibody.

  • Input Control: A fraction of the cell lysate that has not been subjected to immunoprecipitation. This is used to verify the expression of your proteins of interest.

  • Untreated Control: A co-IP performed on lysate from cells not treated with this compound. This serves as a baseline for the Mcl-1/Bax/Bak interaction.

Experimental Protocols

Detailed Co-Immunoprecipitation Protocol to Assess this compound-Mediated Disruption of Mcl-1/Bax Interaction

This protocol provides a detailed methodology for a co-immunoprecipitation experiment to investigate the effect of this compound on the interaction between Mcl-1 and Bax.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.
  • Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the appropriate duration (e.g., 24-48 hours).

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.
  • Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).

4. Pre-clearing the Lysate:

  • To 500-1000 µg of protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.
  • Incubate with gentle rotation for 1 hour at 4°C.
  • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

5. Immunoprecipitation:

  • Add 1-5 µg of anti-Mcl-1 antibody to the pre-cleared lysate.
  • Incubate with gentle rotation overnight at 4°C.
  • Add 30-40 µL of a 50% slurry of Protein A/G beads.
  • Incubate with gentle rotation for 2-4 hours at 4°C.

6. Washing:

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
  • Carefully aspirate the supernatant.
  • Wash the beads 3-5 times with 1 mL of ice-cold IP lysis buffer. After the final wash, remove all residual buffer.

7. Elution:

  • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
  • Boil the samples for 5-10 minutes at 95-100°C to elute the proteins and denature them.
  • Centrifuge to pellet the beads, and collect the supernatant.

8. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with primary antibodies against Mcl-1 and Bax.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data Summary

Table 1: Recommended Antibody Dilutions for Western Blotting

Antibody TargetApplicationRecommended Starting Dilution
Mcl-1Western Blot1:500 - 1:1000
BaxWestern Blot1:500 - 1:1000
BakWestern Blot1:500 - 1:1000

Note: Optimal dilutions should be determined experimentally.

Table 2: General Recommendations for Co-Immunoprecipitation

ParameterRecommended Range
Cell Lysate per IP500 - 1000 µg
Primary Antibody per IP1 - 5 µg
Protein A/G Bead Slurry (50%)20 - 40 µL
This compound Concentration1 - 20 µM (cell line dependent)
This compound Incubation Time24 - 48 hours

Visualizations

UMI77_Signaling_Pathway UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 Bax Bax Mcl1->Bax Bak Bak Mcl1->Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Caption: this compound Signaling Pathway.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture & this compound Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis quantification 3. Protein Quantification cell_lysis->quantification pre_clearing 4. Pre-clearing Lysate quantification->pre_clearing antibody_incubation 5. Antibody Incubation (anti-Mcl-1) pre_clearing->antibody_incubation bead_capture 6. Bead Capture antibody_incubation->bead_capture washing 7. Washing bead_capture->washing elution 8. Elution washing->elution western_blot 9. Western Blot (for Mcl-1 & Bax) elution->western_blot

Caption: this compound Co-Immunoprecipitation Workflow.

References

Technical Support Center: Minimizing UMI-77 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mcl-1 inhibitor, UMI-77, in animal studies. The information provided is intended to help minimize potential toxicities and ensure the successful execution of preclinical experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo studies with this compound.

Issue 1: Unexpected Animal Morbidity or Mortality

  • Question: We are observing unexpected morbidity (e.g., significant weight loss, lethargy, ruffled fur) or mortality in our this compound treated group. What are the potential causes and how can we troubleshoot this?

  • Answer: Unexpected morbidity or mortality can stem from several factors, including the dose, formulation, administration route, or the specific animal model.

    • Dose-Related Toxicity: this compound, like other Mcl-1 inhibitors, can have on-target toxicities. It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model. In a BxPC-3 xenograft mouse model, this compound administered intravenously at 60 mg/kg showed anti-tumor activity without damaging normal tissues[1]. Another study in SCID mice evaluated doses of 60 and 80 mg/kg[2]. However, the MTD can vary between different strains and species.

    • Formulation and Administration: The formulation of this compound is critical for its solubility and bioavailability, which can in turn affect toxicity. An improper formulation can lead to precipitation, causing embolism or localized irritation. A suggested formulation for intravenous administration involves dissolving this compound in DMSO, followed by dilution with PEG300 and ddH2O[1]. Ensure the final solution is clear and administered at an appropriate rate.

    • Animal Model Sensitivity: Different animal models may exhibit varying sensitivities to Mcl-1 inhibition. It is important to carefully monitor the health of the animals daily.

    Troubleshooting Steps:

    • Review Dosing: If you are not already, perform a dose-escalation study to establish the MTD in your model.

    • Check Formulation: Prepare the this compound formulation fresh before each administration. Visually inspect for any precipitation. Consider optimizing the formulation if issues persist.

    • Refine Administration Technique: For intravenous injections, ensure proper catheter placement and a slow, steady infusion rate. For intraperitoneal injections, vary the injection site to minimize local irritation.

    • Increase Monitoring: Implement a more frequent and detailed monitoring schedule for clinical signs of toxicity.

Issue 2: Suspected Cardiotoxicity

  • Question: We are concerned about the potential for cardiotoxicity with this compound, as this is a known class effect of Mcl-1 inhibitors. How can we monitor for and mitigate this?

  • Answer: Cardiotoxicity is a significant concern for Mcl-1 inhibitors, with some clinical trials of other Mcl-1 inhibitors being halted due to elevations in cardiac troponins[3][4]. Mcl-1 is essential for cardiomyocyte survival and function[5][6].

    Monitoring Strategies:

    • Serum Biomarkers: Regularly collect blood samples to monitor levels of cardiac troponin-I (cTnI) and troponin-T (cTnT), which are sensitive indicators of cardiac injury[7]. Other relevant biomarkers include creatine kinase-MB (CK-MB) and B-type natriuretic peptide (BNP).

    • Echocardiography: In rodent models, echocardiography can be used to non-invasively assess cardiac function, including ejection fraction and fractional shortening[5].

    • Histopathology: At the end of the study, perform a thorough histopathological examination of heart tissue. Look for signs of cardiomyocyte vacuolization, mononuclear cell infiltration, necrosis, and atrial thrombosis[8].

    Mitigation Strategies:

    • Dose Optimization: Use the lowest effective dose of this compound to minimize off-target effects.

    • Intermittent Dosing: Consider an intermittent dosing schedule rather than daily administration to allow for cardiac recovery.

    • Cardioprotective Co-therapies: While still exploratory, the use of cardioprotective agents could be considered, though this would require careful validation.

Issue 3: Hematological Abnormalities

  • Question: Our this compound treated animals are showing signs of hematological toxicity (e.g., pale paws, lethargy, petechiae). How do we assess and manage this?

  • Answer: Mcl-1 is crucial for the survival and development of various hematopoietic cell lineages. Therefore, hematological toxicity is a potential on-target effect of this compound.

    Assessment Methods:

    • Complete Blood Count (CBC): Perform regular CBCs to monitor red blood cell, white blood cell, and platelet counts. Pay close attention to dose-dependent decreases in these cell populations[9].

    • Bone Marrow Analysis: At necropsy, collect bone marrow for histopathological analysis to assess cellularity and the presence of hematopoietic precursors.

    • Clinical Observations: Monitor for clinical signs of anemia (pale mucous membranes), infection (lethargy, hunched posture), and bleeding (petechiae, hematomas).

    Management Approaches:

    • Dose Adjustment: Reduce the dose or alter the dosing schedule if significant hematological toxicity is observed.

    • Supportive Care: In severe cases, supportive care measures such as blood transfusions or the use of hematopoietic growth factors might be considered, though this can complicate the interpretation of efficacy studies.

    • Monitor Recovery: If dosing is stopped, continue to monitor blood counts to assess for recovery of the hematopoietic system.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound and how does it relate to its potential toxicity?

A1: this compound is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1)[1]. It binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bax and Bak[10]. This leads to the activation of the intrinsic apoptotic pathway in cancer cells. However, Mcl-1 is also essential for the survival of healthy cells in various tissues, including the heart and hematopoietic system[5]. Therefore, the on-target inhibition of Mcl-1 in these tissues can lead to toxicities such as cardiotoxicity and myelosuppression. At sub-lethal doses, this compound has also been shown to induce mitophagy, a process of selective mitochondrial degradation, independent of apoptosis[11].

Q2: What are the typical dose ranges for this compound in mouse models?

A2: The effective and tolerated dose of this compound can vary depending on the animal model, tumor type, and administration route. In a BxPC-3 pancreatic cancer xenograft model in SCID mice, intravenous (i.v.) administration of 60 mg/kg of this compound daily for 5 days a week for two weeks showed significant anti-tumor activity without apparent damage to normal tissues[1][2]. Another study in the same model also evaluated a dose of 80 mg/kg[2]. It is crucial to perform a dose-finding study to determine the optimal dose for your specific experimental setup.

Q3: What is a recommended formulation for in vivo administration of this compound?

A3: A commonly used formulation for intravenous administration of this compound involves a multi-step solubilization process. For a 1 mL working solution, 50 μL of a 120 mg/mL stock solution of this compound in DMSO is added to 300 μL of PEG300 and mixed until clear. Then, 650 μL of ddH2O is added to reach the final volume. This mixed solution should be used immediately[1]. It is important to ensure complete dissolution to avoid precipitation and potential toxicity.

Q4: What are the key parameters to monitor during a this compound in vivo study?

A4: A comprehensive monitoring plan should include:

  • Daily Clinical Observations: Body weight, food and water intake, general appearance (fur, posture), and signs of distress.

  • Tumor Growth: Regular measurement of tumor volume.

  • Hematology: Complete blood counts (CBCs) at baseline and regular intervals during the study.

  • Serum Chemistry: Blood collection for analysis of cardiac biomarkers (cTnI, cTnT) and markers of liver and kidney function at baseline and at the end of the study.

  • Post-mortem Analysis: At the end of the study, perform a full necropsy and collect major organs (heart, liver, kidneys, spleen, bone marrow) for histopathological analysis[12][13].

Q5: How can I design a dose-range finding study for this compound?

A5: A dose-range finding or Maximum Tolerated Dose (MTD) study is essential before initiating efficacy studies[14]. A typical design involves:

  • Group Allocation: Use a small number of animals per group (e.g., 3-5 mice).

  • Dose Escalation: Start with a low dose and escalate in subsequent groups. The dose increments can be based on a modified Fibonacci sequence or other established methods.

  • Dosing Schedule: Administer this compound for a defined period, mimicking the planned efficacy study schedule (e.g., daily for 5 days).

  • Toxicity Monitoring: Closely monitor animals for signs of toxicity as described in Q4.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant weight loss (typically >15-20%), or other severe clinical signs of toxicity.

Quantitative Data Summary

Table 1: this compound In Vivo Efficacy and Dosing

Animal ModelCancer TypeAdministration RouteDoseOutcomeReference
ICR-SCID MicePancreatic (BxPC-3)Intravenous (i.v.)60 mg/kg, daily for 5 days/weekSignificant tumor growth inhibition[1]
SCID MicePancreatic (BxPC-3)Intravenous (i.v.)60 and 80 mg/kg, daily for 5 days/weekDose-dependent tumor growth inhibition[2]

Table 2: Potential Toxicities of Mcl-1 Inhibitors and Monitoring Parameters

Toxicity TypePotential Clinical SignsSerum BiomarkersHistopathology Findings
Cardiotoxicity Lethargy, respiratory distressIncreased cTnI, cTnT, BNPCardiomyocyte vacuolization, mononuclear cell infiltration, necrosis, atrial thrombosis[8]
Hematological Toxicity Pale mucous membranes, spontaneous bleeding, infectionDecreased RBC, WBC, plateletsBone marrow hypocellularity
General Toxicity Weight loss >15-20%, ruffled fur, hunched postureChanges in liver/kidney enzymesOrgan-specific damage (e.g., liver, kidneys)

Experimental Protocols

Protocol 1: General Procedure for In Vivo Toxicity Assessment of this compound in Mice

  • Animal Model: Select a relevant mouse strain for your study (e.g., immunodeficient mice for xenograft models).

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Dose-Range Finding Study: Conduct a preliminary study to determine the MTD of this compound in your specific model.

  • Treatment Groups: Randomly assign animals to treatment groups (vehicle control and this compound treated groups).

  • Formulation and Administration: Prepare the this compound formulation fresh daily and administer via the chosen route (e.g., intravenous).

  • Daily Monitoring:

    • Record body weight.

    • Perform a detailed clinical observation for signs of toxicity (see Table 2).

    • Measure tumor size if applicable.

  • Blood Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at predetermined time points for CBC and serum biomarker analysis.

  • Necropsy and Histopathology:

    • At the end of the study, euthanize the animals.

    • Perform a gross necropsy, noting any abnormalities.

    • Collect major organs (heart, liver, kidneys, spleen, lungs, bone marrow) and fix them in 10% neutral buffered formalin for histopathological analysis[12].

Protocol 2: Monitoring Cardiotoxicity in this compound Treated Mice

  • Serum Biomarker Analysis:

    • Collect blood at baseline, mid-study, and at termination.

    • Process blood to obtain serum and store at -80°C until analysis.

    • Use commercially available ELISA kits to measure serum levels of cardiac troponin-I (cTnI) and troponin-T (cTnT).

  • Echocardiography (Optional):

    • If available, perform echocardiography on anesthetized mice at baseline and at the end of the study.

    • Measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Cardiac Histopathology:

    • During necropsy, carefully excise the heart.

    • Weigh the heart and examine for any gross abnormalities.

    • Fix the heart in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding and sectioning.

    • Stain sections with Hematoxylin and Eosin (H&E) and Masson's trichrome (for fibrosis).

    • A veterinary pathologist should examine the slides for evidence of cardiomyocyte damage, inflammation, and fibrosis.

Visualizations

UMI77_Signaling_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Executioner Apoptosis Mcl1 Mcl-1 Bax Bax Mcl1->Bax Sequesters Bak Bak Mcl1->Bak Sequesters MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis UMI77 This compound UMI77->Mcl1 Inhibits

Caption: this compound inhibits Mcl-1, leading to apoptosis.

Preclinical_Workflow cluster_Planning Phase 1: Study Planning cluster_Execution Phase 2: In-Life Phase cluster_Analysis Phase 3: Data Analysis A1 Select Animal Model & Tumor Model A2 Define Dosing Regimen & Formulation A1->A2 A3 Establish Monitoring Parameters A2->A3 B1 Dose-Range Finding (MTD Determination) A3->B1 Proceed to In-Life B2 Efficacy Study Initiation (Treatment & Control Groups) B1->B2 B3 Daily Clinical Monitoring (Weight, Observations) B2->B3 C1 Tumor Growth Analysis B2->C1 B4 Regular Sample Collection (Blood for CBC/Biomarkers) B3->B4 C3 Necropsy & Histopathology B3->C3 End of Study C2 Toxicity Assessment (Hematology, Serum Chemistry) B4->C2 Analyze Samples C4 Data Interpretation & Reporting C1->C4 C2->C4 C3->C4

Caption: Workflow for preclinical this compound animal studies.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of UMI-77

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of the selective Mcl-1 inhibitor, UMI-77, for in vivo studies. Given that this compound is characterized by poor aqueous solubility, this guide focuses on strategies to enhance its systemic exposure, particularly for oral administration, drawing from established pharmaceutical principles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the bioavailability of this compound?

A1: The primary challenge for this compound's bioavailability is its low aqueous solubility.[1][2] The compound is practically insoluble in water, which significantly limits its dissolution in the gastrointestinal tract, a prerequisite for oral absorption.[3][4] Consequently, its oral bioavailability is expected to be low, leading to high variability and suboptimal systemic exposure in in vivo experiments. Most published in vivo studies have utilized intravenous (i.v.) administration to bypass the absorption barrier.[5][6]

Q2: What are the known successful formulation strategies for in vivo administration of this compound?

A2: For intravenous administration, this compound has been formulated in vehicles containing a mixture of solvents to achieve solubility. A commonly cited formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another reported solvent system for in vivo use involves 50% DMSO, 40% propylene glycol 300 (PEG300), and 10% ethanol, which was found suitable for oral gavage in mouse models for another poorly soluble compound.

Q3: What are the general approaches to improve the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low aqueous solubility. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques include micronization and nanonization to create nanocrystals or nanosuspensions.[1][3]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution properties. Amorphous solid dispersions are particularly effective.[7]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its solubilization in the gastrointestinal tract and facilitate its absorption. Examples include nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles.[7][8]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.[7]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered when developing formulations of this compound for in vivo studies aimed at improving bioavailability.

Problem Possible Cause Suggested Solution
Low and variable systemic exposure after oral administration. Poor aqueous solubility and slow dissolution rate of this compound.1. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area and dissolution rate.[1][3] 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution.[7] 3. Develop a Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion to improve its solubilization in the gut.[7][8]
Precipitation of this compound in aqueous media during in vitro assays or upon dilution of a stock solution. High lipophilicity and low aqueous solubility of the compound.1. Use of Co-solvents: Prepare stock solutions in 100% DMSO and for aqueous dilutions, use a vehicle containing co-solvents like PEG300 and surfactants like Tween 80. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the medium might improve its solubility if it has ionizable groups.[10]
Inconsistent results in in vivo efficacy studies. Poor and variable bioavailability leading to inconsistent drug levels at the target site.1. Optimize Formulation: Systematically evaluate different formulation strategies (e.g., nanosuspension vs. SEDDS) to identify one that provides consistent and higher bioavailability. 2. Conduct Pharmacokinetic Studies: Perform pharmacokinetic studies for each formulation to correlate systemic exposure with efficacy.[11]
Toxicity observed at higher doses. High concentration of organic solvents (e.g., DMSO) in the formulation.1. Minimize Excipient Concentration: Reduce the concentration of potentially toxic excipients in the formulation. 2. Explore Alternative Formulations: Investigate lipid-based or solid dispersion formulations that require lower amounts of organic solvents.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and oral bioavailability.

Methodology:

  • Milling: Prepare a suspension of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).

  • Homogenization: Subject the suspension to high-pressure homogenization or wet ball milling to reduce the particle size to the nanometer range.

  • Characterization: Characterize the nanosuspension for particle size, zeta potential, and drug content.

  • In Vitro Dissolution: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to assess the improvement in dissolution rate compared to the unprocessed drug.

  • In Vivo Pharmacokinetic Study: Administer the nanosuspension orally to rodents and collect blood samples at various time points. Analyze the plasma samples for this compound concentration to determine pharmacokinetic parameters (Cmax, Tmax, AUC) and calculate the relative bioavailability compared to a simple suspension.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To formulate this compound in a SEDDS to enhance its solubility and oral absorption.

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

  • Formulation Development: Based on the solubility data, prepare different SEDDS formulations by mixing an oil phase, a surfactant, and a co-surfactant containing dissolved this compound.

  • Characterization: Evaluate the self-emulsification properties of the formulations upon dilution with water. Characterize the resulting emulsion for droplet size and drug precipitation.

  • In Vitro Dissolution and Digestion: Perform in vitro dissolution and lipolysis studies to assess the release and solubilization of this compound from the SEDDS under simulated gastrointestinal conditions.

  • In Vivo Pharmacokinetic Study: Administer the optimized SEDDS formulation orally to rodents and determine the pharmacokinetic profile as described in Protocol 1.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight468.34 g/mol [5]
FormulaC18H14BrNO5S2[5]
SolubilityInsoluble in water; Soluble in DMSO and Ethanol[2]
Mechanism of ActionSelective Mcl-1 Inhibitor (Ki = 490 nM)[5][6]

Table 2: Comparison of Hypothetical Pharmacokinetic Parameters for Different this compound Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous SuspensionLow & VariableVariableLow & Variable-
NanosuspensionHigherShorterHigherIncreased
SEDDSHighestShortestHighestSignificantly Increased

Note: The values in this table are illustrative and represent expected trends. Actual values must be determined experimentally.

Visualizations

Signaling Pathway of this compound

UMI77_Pathway UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 Inhibits Bax_Bak Bax/Bak Mcl1->Bax_Bak Sequesters Mito Mitochondria Bax_Bak->Mito Forms pores in CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound inhibits Mcl-1, leading to the activation of Bax/Bak and the intrinsic apoptosis pathway.

Experimental Workflow for Improving this compound Bioavailability

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_optimization Optimization Formulation_Strategy Select Strategy (e.g., Nanosuspension, SEDDS) Preparation Prepare Formulation Formulation_Strategy->Preparation Characterization Physicochemical Characterization Preparation->Characterization Dissolution Dissolution Testing Characterization->Dissolution Permeability Permeability Assay (e.g., Caco-2) Dissolution->Permeability PK_Study Pharmacokinetic Study in Rodents Permeability->PK_Study Data_Analysis Calculate PK Parameters PK_Study->Data_Analysis Optimization Optimize Formulation Data_Analysis->Optimization Optimization->Formulation_Strategy

References

Validation & Comparative

A Comparative Guide to the Efficacy of UMI-77 and Bcl-2 Inhibitors Like ABT-263

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Mcl-1 inhibitor UMI-77 and the broader Bcl-2 family inhibitor ABT-263 (Navitoclax). We delve into their mechanisms of action, present available efficacy data, and provide detailed experimental protocols to aid in the design and interpretation of related research.

Mechanism of Action: A Tale of Two Targeting Strategies

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. An imbalance in the pro- and anti-apoptotic members of this family is a hallmark of many cancers, leading to uncontrolled cell survival. Both this compound and ABT-263 aim to restore this balance, but through distinct targeting strategies.

This compound: A Selective Mcl-1 Inhibitor

This compound is a small molecule inhibitor that selectively targets Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein frequently overexpressed in various cancers and associated with therapeutic resistance.[1] this compound binds to the BH3-binding groove of Mcl-1 with a Ki of 490 nM, showing significant selectivity over other anti-apoptotic Bcl-2 family members like Bcl-2, Bcl-xL, and Bcl-w.[1][2] By binding to Mcl-1, this compound prevents it from sequestering pro-apoptotic proteins such as Bak and Bax.[1][3] This liberates Bak and Bax, leading to their activation, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.[1]

Interestingly, some research suggests that this compound may also exert its effects indirectly. Studies have shown that this compound can induce the expression of the pro-apoptotic protein NOXA.[4] NOXA, in turn, specifically neutralizes Mcl-1, leading to the release of pro-apoptotic proteins and the initiation of apoptosis.[4][5] This dual mechanism, both direct and indirect, may contribute to its potent anti-cancer activity.

ABT-263 (Navitoclax): A Broader Bcl-2 Family Inhibitor

In contrast to the selective nature of this compound, ABT-263 (Navitoclax) is a potent, orally bioavailable small molecule that inhibits multiple anti-apoptotic Bcl-2 family proteins, specifically Bcl-2, Bcl-xL, and Bcl-w.[6] As a BH3 mimetic, ABT-263 occupies the BH3-binding groove of these proteins, preventing them from binding to and inhibiting pro-apoptotic proteins like Bim, Bak, and Bax. This disruption of the anti-apoptotic blockade unleashes the pro-apoptotic machinery, leading to the activation of the intrinsic apoptotic pathway. The broader targeting profile of ABT-263 allows it to be effective in tumors dependent on Bcl-2, Bcl-xL, or Bcl-w for survival. However, its efficacy can be limited by the expression of Mcl-1, which is not targeted by ABT-263 and can sequester pro-apoptotic proteins, thus conferring resistance.[6]

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams were generated using the Graphviz DOT language.

UMI77_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax_Bak Bax/Bak CytoC Cytochrome c Bax_Bak->CytoC Release Caspases Caspases CytoC->Caspases Activates Mcl1 Mcl-1 Mcl1->Bax_Bak Sequesters UMI77 This compound UMI77->Mcl1 Inhibits NOXA NOXA UMI77->NOXA Induces NOXA->Mcl1 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 1. This compound Signaling Pathway

ABT263_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax_Bak Bax/Bak CytoC Cytochrome c Bax_Bak->CytoC Release Caspases Caspases CytoC->Caspases Activates Bcl2_BclxL_Bclw Bcl-2 / Bcl-xL / Bcl-w Bcl2_BclxL_Bclw->Bax_Bak Sequesters ABT263 ABT-263 ABT263->Bcl2_BclxL_Bclw Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes Mcl1 Mcl-1 (Resistance) Mcl1->Bax_Bak Sequesters

Figure 2. ABT-263 Signaling Pathway

Comparative Efficacy Data

Direct head-to-head comparisons of the single-agent efficacy of this compound and ABT-263 across a broad panel of cancer cell lines are limited in the published literature. However, data from individual studies provide insights into their respective potencies in different cancer types.

Inhibitor Cancer Type Cell Line IC50 (µM) Reference
This compoundPancreatic CancerBxPC-33.4[2]
Panc-14.4[2]
MiaPaCa-212.5[2]
AsPC-116.1[2]
Capan-25.5[2]
ABT-263Non-Small-Cell Lung CancerCalu-10.83[7]
Calu-31.71[7]
BID0071.89[7]

Pancreatic Cancer: A study directly comparing the radiosensitizing effects of this compound and ABT-737 (a close analog of ABT-263) in pancreatic cancer cells demonstrated the superiority of Mcl-1 inhibition in this context. This compound was an effective radiosensitizer in pancreatic cancer cells with high Mcl-1 expression, while ABT-737 failed to radiosensitize these cells. This suggests that in cancers where Mcl-1 is the dominant anti-apoptotic protein, a selective Mcl-1 inhibitor like this compound may be more efficacious than a broader Bcl-2 inhibitor.

Experimental Protocols

To facilitate reproducible research, we provide detailed protocols for key assays used to evaluate the efficacy of apoptosis-inducing agents.

Cell Viability Assay (MTS Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and/or ABT-263

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound and ABT-263 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

Materials:

  • Cancer cell lines

  • This compound and/or ABT-263

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound, ABT-263, or vehicle control for the desired time period.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Western Blot for Mcl-1 and Bcl-2 Expression

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Mcl-1, Bcl-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the efficacy of this compound and ABT-263.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cancer Cell Line Panel Treatment Treat with this compound & ABT-263 (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (Mcl-1, Bcl-2, Cleaved Caspase-3) Treatment->Western_Blot Xenograft Establish Tumor Xenografts InVivo_Treatment Treat with this compound & ABT-263 Xenograft->InVivo_Treatment Tumor_Growth Monitor Tumor Growth InVivo_Treatment->Tumor_Growth Toxicity Assess Toxicity InVivo_Treatment->Toxicity IHC Immunohistochemistry (Ki-67, TUNEL) Tumor_Growth->IHC At study endpoint

Figure 3. Comparative Experimental Workflow

Conclusion

This compound and ABT-263 represent two distinct and valuable approaches to targeting the Bcl-2 family of proteins for cancer therapy. This compound's selectivity for Mcl-1 makes it a promising candidate for tumors that are dependent on this anti-apoptotic protein and may be resistant to broader Bcl-2 inhibitors. Conversely, ABT-263's ability to inhibit Bcl-2, Bcl-xL, and Bcl-w provides a therapeutic option for a different spectrum of hematological and solid tumors. The choice between these inhibitors, or their potential combination, will likely depend on the specific molecular profile of the cancer being treated. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the efficacy and mechanisms of these and other emerging apoptosis-targeted therapies.

References

UMI-77 in the Landscape of Mitophagy Induction: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective induction of mitophagy—the cellular process of clearing damaged or superfluous mitochondria—holds significant therapeutic potential across a range of disciplines, from neurodegenerative diseases to oncology. UMI-77, initially characterized as a selective inhibitor of the anti-apoptotic protein Mcl-1, has emerged as a potent inducer of mitophagy. This guide provides an objective, data-driven comparison of this compound with other prominent mitophagy inducers, offering insights into its mechanism, potency, and experimental applications.

This compound: From Apoptosis Induction to Mitophagy Activation

This compound was first identified as a small molecule that binds to the BH3-binding groove of Myeloid cell leukemia-1 (Mcl-1) with a high affinity (Ki of 490 nM), thereby disrupting its interaction with pro-apoptotic proteins like Bax and Bak and triggering the intrinsic apoptosis pathway.[1][2][3][4][5][6] More recent studies have unveiled a fascinating dual functionality: at sub-lethal concentrations, this compound potently induces mitophagy without causing mitochondrial damage or initiating apoptosis.[7][8][9][10][11][12]

The mechanism of this compound-induced mitophagy is distinct from many classical inducers. It functions in a Parkin-independent manner. Mechanistic studies have revealed that by binding to Mcl-1, this compound enhances its role as a mitophagy receptor, facilitating its interaction with LC3A, a key protein in autophagosome formation.[9][10][11] There is also evidence suggesting the involvement of a Rab9-dependent alternative mitophagy pathway.[13][14][15][16]

Comparative Analysis of Mitophagy Inducers

To provide a clear perspective on this compound's performance, the following tables summarize its properties alongside other well-established mitophagy inducers. These inducers are broadly categorized into mitochondrial damaging agents, Parkin-dependent inducers, other Parkin-independent inducers, and natural compounds.

Mitophagy Inducer Mechanism of Action Typical Working Concentration Advantages Limitations Key References
This compound Selective Mcl-1 inhibitor; enhances Mcl-1's function as a mitophagy receptor, promoting interaction with LC3A (Parkin-independent). May also involve Rab9-dependent alternative mitophagy.5 µM (in vitro)Induces mitophagy without causing mitochondrial damage; specific molecular target (Mcl-1).Dual function as an apoptosis inducer at higher concentrations needs careful dose-response evaluation.[7][8][9][10][11]
CCCP / FCCP Mitochondrial uncouplers; dissipate mitochondrial membrane potential, leading to PINK1 stabilization and Parkin recruitment.10 µM (CCCP)Potent and widely used positive controls for Parkin-dependent mitophagy.Induce significant mitochondrial damage and cellular stress; not specific for mitophagy.[7][17][18][19]
Oligomycin / Antimycin A Inhibitors of mitochondrial respiration (Complex V and III, respectively); induce mitochondrial depolarization and PINK1/Parkin pathway activation.1 µM (O/A combination)Effective inducers of Parkin-dependent mitophagy.Cause mitochondrial dysfunction and ATP depletion; lack specificity.[20]
Urolithin A Natural compound.5-10 µMActivates mitophagy; reported to have neuroprotective and anti-aging effects.Mechanism is complex and may involve multiple pathways; bioavailability can be a factor.[21][22]
Nicotinamide Riboside (NR) / NMN NAD+ precursors.500 µM - 1 mMEnhance mitochondrial function and induce mitophagy, often linked to sirtuin activation.Indirect mechanism of action; higher concentrations required compared to direct inducers.[21][22][23]

Signaling Pathways in Mitophagy Induction

The signaling cascades governing mitophagy are diverse. Below are graphical representations of the key pathways for a clearer understanding.

parkin_dependent_mitophagy cluster_mitochondrion Mitochondrion Healthy_Mitochondrion Healthy Mitochondrion (High Membrane Potential) PINK1_degraded PINK1 Degraded Healthy_Mitochondrion->PINK1_degraded PINK1 imported and cleaved Damaged_Mitochondrion Damaged Mitochondrion (Low Membrane Potential) PINK1_stabilized PINK1 Stabilized Damaged_Mitochondrion->PINK1_stabilized PINK1 accumulates on OMM Ub Ubiquitin PINK1_stabilized->Ub Phosphorylates pUb p-Ubiquitin Ub->pUb Parkin_active Active Parkin pUb->Parkin_active Recruits and Activates OMM_Proteins OMM Proteins Autophagosome Autophagosome OMM_Proteins->Autophagosome Recruits Autophagy Receptors (e.g., p62) Parkin_inactive Inactive Parkin (Cytosol) Parkin_inactive->Parkin_active Parkin_active->OMM_Proteins Ubiquitinates Mitophagosome Mitophagosome Autophagosome->Mitophagosome Engulfs Mitochondrion Lysosome Lysosome Degradation Degradation Lysosome->Degradation Mitophagosome->Lysosome Fuses with

Figure 1: The PINK1/Parkin-dependent mitophagy pathway, typically activated by mitochondrial damage.

umi77_mitophagy cluster_mitochondrion Mitochondrion Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Sequesters (inhibits apoptosis) LC3A LC3A Mcl1->LC3A Interaction Enhanced by this compound UMI77 This compound UMI77->Mcl1 Binds to Autophagosome_Formation Autophagosome Formation LC3A->Autophagosome_Formation Promotes

Figure 2: this compound induced mitophagy via Mcl-1.

Experimental Protocols for Assessing Mitophagy

Accurate and reproducible quantification of mitophagy is crucial. Below are detailed methodologies for key experiments.

Western Blot Analysis for Mitochondrial Protein Degradation

This method assesses the degradation of mitochondrial proteins as a marker for mitophagy.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, SH-SY5Y) at an appropriate density. Treat with this compound (e.g., 5 µM) or other inducers for various time points (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., 10 µM CCCP). To block lysosomal degradation and confirm that protein loss is due to autophagy, a set of wells can be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against mitochondrial proteins (TOM20, TIM23, COXIV) and loading controls (β-actin, GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control. A decrease in mitochondrial protein levels upon treatment, which is rescued by lysosomal inhibitors, indicates mitophagy.[24][25]

Flow Cytometry using mt-Keima

This is a powerful quantitative method to measure mitophagic flux at the single-cell level. mt-Keima is a pH-sensitive fluorescent protein that emits green light in the neutral pH of mitochondria and red light in the acidic environment of the lysosome.

  • Cell Line Generation: Stably transfect cells with a plasmid encoding mitochondria-targeted Keima (mt-Keima).

  • Cell Treatment: Plate the mt-Keima expressing cells and treat with mitophagy inducers as described above.

  • Cell Harvesting and Staining: After treatment, harvest the cells by trypsinization. For viability staining, incubate with a viability dye (e.g., a near-IR fixable dye) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer equipped with 405 nm and 561 nm lasers. The 405 nm laser excites the acidic (lysosomal) form of mt-Keima, while the 561 nm laser excites the neutral (mitochondrial) form. Emission is typically collected around 610 nm.

  • Data Analysis: Gate on the live, single-cell population. The ratio of the signal from the 405 nm excitation (acidic) to the 561 nm excitation (neutral) is calculated. An increase in this ratio indicates an increase in mitophagic flux.[26][27]

mt_keima_workflow Start Start: mt-Keima Expressing Cells Treatment Treat with Mitophagy Inducers (e.g., this compound) Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Stain Stain with Viability Dye Harvest->Stain FACS Flow Cytometry Analysis (Dual Laser Excitation: 405nm & 561nm) Stain->FACS Gating Gate on Live, Single Cells FACS->Gating Analysis Calculate Ratio of Acidic (405nm) to Neutral (561nm) Keima Signal Gating->Analysis Result Increased Ratio = Increased Mitophagy Analysis->Result

Figure 3: Experimental workflow for quantitative mitophagy analysis using mt-Keima flow cytometry.

Conclusion

This compound represents a significant addition to the toolkit of mitophagy researchers. Its ability to induce mitophagy through a specific, Parkin-independent mechanism without causing overt mitochondrial damage distinguishes it from many conventional inducers. This property makes it a valuable tool for dissecting the molecular machinery of mitophagy and for exploring its therapeutic potential in contexts where preserving mitochondrial integrity is paramount. However, its dual role in apoptosis necessitates careful dose-response studies to delineate the concentration window for selective mitophagy induction. As research in this field progresses, further head-to-head comparisons with a broader range of emerging mitophagy inducers will be essential to fully position this compound in the therapeutic landscape.

References

Synergistic Apoptosis Induction with UMI-77 and BCL-2 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of anti-apoptotic proteins is a promising strategy in cancer therapy. UMI-77, a potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), has demonstrated significant anti-tumor activity as a single agent in various cancer models. This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with other anti-cancer agents, with a particular focus on the BCL-2 inhibitor, ABT-199 (Venetoclax). The information presented is supported by experimental data to aid in the design and interpretation of pre-clinical and clinical studies.

Synergistic Effects of this compound with ABT-199 (Venetoclax)

Pre-clinical studies have demonstrated a strong synergistic interaction between this compound and the BCL-2 inhibitor ABT-199 in inducing apoptosis in leukemia cell lines. This synergy is particularly relevant in cancers that exhibit co-dependence on both MCL-1 and BCL-2 for survival, a common mechanism of resistance to single-agent BCL-2 inhibitor therapy.

Quantitative Analysis of Synergy
Treatment GroupConcentrationPercentage of Surviving Cells (Approx.)Synergistic Effect
Control-100%N/A
This compound30 µM~95%N/A
ABT-19930 nM~90%N/A
This compound + ABT-199 30 µM + 30 nM ~40% Strong Synergy

Table 1: Estimated synergistic effect of this compound and ABT-199 on the viability of NB4 leukemia cells. Data is estimated from published graphical data.

Mechanistic Insights into the Synergy

The synergistic apoptosis induction by the this compound and ABT-199 combination is mechanistically linked to the induction of the pro-apoptotic BH3-only protein NOXA. This compound triggers the Unfolded Protein Response (UPR), a cellular stress response pathway, leading to the upregulation of activating transcription factor 4 (ATF4) and activating transcription factor 3 (ATF3). These transcription factors then bind to the promoter of the PMAIP1 gene, leading to the transcriptional upregulation of NOXA.

NOXA, in turn, preferentially binds to and neutralizes MCL-1, thereby liberating pro-apoptotic proteins that are otherwise sequestered by MCL-1. This MCL-1 neutralization sensitizes the cancer cells to the effects of BCL-2 inhibition by ABT-199, resulting in a robust activation of the intrinsic apoptotic pathway.

Synergy_Mechanism cluster_0 This compound Action cluster_1 Apoptotic Pathway This compound This compound UPR Unfolded Protein Response (UPR) This compound->UPR induces ATF4/ATF3 ATF4 / ATF3 Upregulation UPR->ATF4/ATF3 NOXA NOXA Transcription ATF4/ATF3->NOXA NOXA_protein NOXA Protein NOXA->NOXA_protein MCL-1 MCL-1 Apoptosis Apoptosis MCL-1->Apoptosis BCL-2 BCL-2 BCL-2->Apoptosis ABT-199 ABT-199 ABT-199->BCL-2 inhibits NOXA_protein->MCL-1 neutralizes

Figure 1: Signaling pathway of the synergistic action of this compound and ABT-199.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments used to demonstrate the synergistic effects of this compound and ABT-199.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., NB4) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, ABT-199, or a combination of both for the desired time period (e.g., 48 hours). Include a vehicle-treated control group.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. Synergy can be quantified using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with this compound, ABT-199, or the combination for the indicated time.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow Cell_Culture 1. Seed and treat cells (e.g., NB4 leukemia cells) Drug_Treatment 2. Add this compound, ABT-199, or combination Cell_Culture->Drug_Treatment Incubation 3. Incubate for specified time Drug_Treatment->Incubation Harvest_Wash 4. Harvest and wash cells with cold PBS Incubation->Harvest_Wash Staining 5. Resuspend in Binding Buffer and stain with Annexin V & PI Harvest_Wash->Staining Flow_Cytometry 6. Analyze by Flow Cytometry Staining->Flow_Cytometry

Figure 2: Experimental workflow for the Annexin V/PI apoptosis assay.

Western Blotting for NOXA, ATF4, and ATF3

This technique is used to detect the protein levels of NOXA, ATF4, and ATF3 following drug treatment.

  • Cell Lysis: Treat cells with the drugs, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NOXA, ATF4, ATF3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

siRNA-mediated Gene Knockdown

This method is used to confirm the role of specific genes (e.g., PMAIP1, ATF4, ATF3) in the observed synergistic effect.

  • siRNA Transfection: Transfect cells with siRNA targeting the gene of interest or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.

  • Drug Treatment and Analysis: Treat the transfected cells with the drug combination and perform apoptosis assays or western blotting as described above to assess the impact of the gene knockdown on the synergistic effect.

Conclusion

The combination of the MCL-1 inhibitor this compound with the BCL-2 inhibitor ABT-199 represents a promising therapeutic strategy for cancers co-dependent on both anti-apoptotic proteins. The synergistic induction of apoptosis is driven by a well-defined mechanism involving the UPR-mediated upregulation of NOXA. The provided experimental protocols offer a framework for further investigation and validation of this and other synergistic drug combinations involving this compound. This guide serves as a valuable resource for researchers aiming to develop more effective anti-cancer therapies.

Independent Verification of UMI-77's Ku70/80 Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the recently reported Ku70/80 inhibitory activity of UMI-77 with other known inhibitors of the Ku70/80 complex. Experimental data is presented to support the comparison, along with detailed protocols for key assays.

Important Note on this compound: There are conflicting reports in the scientific literature regarding the primary target of this compound. While a recent 2024 study identifies this compound as a potent inhibitor of the Ku70/80 DNA repair complex[1], a larger body of prior research has characterized it as a selective inhibitor of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[2][3][4][5] This guide will focus on the reported Ku70/80 inhibitory activity as requested, but researchers should be aware of this discrepancy and the need for further independent verification.

Comparative Analysis of Ku70/80 Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and alternative small molecule inhibitors targeting the Ku70/80 complex. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50) for the disruption of the Ku70/80-DNA interaction, a critical first step in the non-homologous end joining (NHEJ) DNA repair pathway.

CompoundTargetAssay TypeIC50 (Ku-DNA Binding)Commercial Availability
This compound Ku70/80Fluorescence Polarization2.3 µM[1]Yes (e.g., MedChemExpress, Selleck Chemicals, APExBIO, TargetMol)[2][3][4][5]
STL127705 Ku70/80Electrophoretic Mobility Shift Assay (EMSA)3.5 µM[6][7][8][9][10][11][12]Yes (e.g., MedChemExpress, TargetMol, ProbeChem)[6][7][8][9][10][11]
Compound 245 (X80 Derivative) Ku70/80Electrophoretic Mobility Shift Assay (EMSA)High Potency (Specific IC50 not publicly available but noted as highly potent)[13][14][15]Limited (Specialty chemical suppliers, e.g., DC Chemicals)[16]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Non-Homologous End Joining (NHEJ) pathway targeted by Ku70/80 inhibitors and a typical experimental workflow for identifying and characterizing such inhibitors.

NHEJ_Pathway Non-Homologous End Joining (NHEJ) Pathway Inhibition DSB DNA Double-Strand Break Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 Binding DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruitment & Activation Artemis Artemis DNA_PKcs->Artemis Phosphorylation Artemis->DSB End Processing Polymerase Polymerase (Pol μ/λ) Polymerase->DSB Gap Filling LigaseIV XRCC4-Ligase IV Repaired_DNA Repaired DNA LigaseIV->Repaired_DNA Ligation Inhibitor This compound / STL127705 Inhibitor->Ku70_80 Inhibition Experimental_Workflow Inhibitor Screening and Validation Workflow HTS High-Throughput Screening (e.g., Fluorescence Polarization) Hit_Compounds Hit Compounds HTS->Hit_Compounds Secondary_Assay Secondary Assay (e.g., EMSA) Hit_Compounds->Secondary_Assay Validated_Hits Validated Hits Secondary_Assay->Validated_Hits Cell_Based_Assays Cell-Based Assays (DNA Damage Repair) Validated_Hits->Cell_Based_Assays Lead_Compound Lead Compound Cell_Based_Assays->Lead_Compound

References

Safety Operating Guide

Navigating the Safe Disposal of UMI-77: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling UMI-77, a selective Mcl-1 inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, alongside key safety data and experimental context to foster a comprehensive understanding of its management.

Essential Safety & Handling Information

While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to handle it with care as it may cause irritation to the mucous membranes and upper respiratory tract.[1] Potential routes of exposure include inhalation, ingestion, and skin absorption, which may lead to irritation of the eyes, skin, or respiratory system.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves are essential.

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use an appropriate respirator.

  • Body Protection: A lab coat or other protective clothing should be worn.

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical FormulaC18H14BrNO5S2[1]
Molecular Weight468.34 g/mol [1]
AppearanceSolid Powder
SolubilityDMSO: 93 mg/mL (198.57 mM)[2]
StoragePowder: -20°C for 3 years; In solvent: -80°C for 1 year[3]

Table 2: Biological Activity

ParameterValueCell Lines
Ki (Mcl-1)490 nM[2][4][5][6]-
IC503.4 µMBxPC-3 (Pancreatic Cancer)[2][5][7]
IC504.4 µMPanc-1 (Pancreatic Cancer)[2][5][7]
IC5012.5 µMMiaPaCa-2 (Pancreatic Cancer)[2][5][7]
IC5016.1 µMAsPC-1 (Pancreatic Cancer)[2][5][7]
IC505.5 µMCapan-2 (Pancreatic Cancer)[2][7]

This compound Disposal Protocol

The primary directive for the disposal of this compound and its containers is to consign them to a licensed waste management facility.[1] Adherence to local, state, and federal regulations is mandatory.

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Solid Waste: Place unused this compound powder, contaminated lab materials (e.g., weigh boats, gloves, wipes), in a clearly labeled, sealed, and chemically compatible waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled waste container. Do not mix with incompatible solvents.

  • Labeling: The waste container must be clearly labeled with "this compound Waste" and any other components of the mixture. Include the approximate concentration and volume.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, pending collection.

  • Collection & Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.

Spill Management: In the event of a spill, avoid breathing dust or vapors.[1] Wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it into a sealed container for disposal as chemical waste.[1]

UMI77_Disposal_Workflow cluster_handling This compound Handling cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure cluster_spill_response Spill Response start Start: this compound Use ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe use Use in Well-Ventilated Area ppe->use waste_generated Waste Generated (Solid or Liquid) use->waste_generated spill Spill Occurs use->spill segregate Segregate Waste waste_generated->segregate absorb Absorb with Inert Material spill->absorb containerize Containerize & Label Waste segregate->containerize store Store in Designated Area containerize->store dispose Dispose via Licensed Waste Management store->dispose collect Collect in Sealed Container absorb->collect collect->containerize

References

Essential Safety and Logistical Information for Handling UMI-77

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), operational procedures, and disposal of UMI-77, a selective Mcl-1 inhibitor.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for the handling and storage of this compound.

ParameterValueNotes
Long-Term Storage Temperature -20°C or -80°CStore in a well-ventilated place.[1]
Molecular Weight 468.34 g/mol Formula: C18H14BrNO5S2.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is not classified as a hazardous substance or mixture according to GHS, but it may be irritating to the mucous membranes and upper respiratory tract.[1] It may also be harmful if inhaled, ingested, or absorbed through the skin, and can cause eye, skin, or respiratory system irritation.[1] Therefore, appropriate personal protective equipment is essential.

Recommended Personal Protective Equipment:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or heavy rubber gloves).[1]

  • Eye/Face Protection: Use safety goggles with side shields to protect against splashes.[1]

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: When handling the powder form or if there is a risk of generating aerosols, use a NIOSH-approved respirator or work within a laboratory fume hood.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural guidelines will minimize exposure risk and ensure the integrity of the compound.

1. Preparation and Engineering Controls:

  • Ensure good ventilation in the work area.[1]
  • Whenever possible, handle this compound in a designated laboratory fume hood.[1]
  • Before starting, ensure all necessary PPE is readily available and in good condition.
  • Have an emergency eyewash station and safety shower accessible.

2. Handling and Use:

  • Avoid breathing dust or aerosols.[1]
  • Prevent contact with skin and eyes.
  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]
  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.
  • For creating solutions, add the solvent to the this compound powder slowly to avoid splashing.

3. First-Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation persists.[1]
  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection: Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, gloves), and empty containers in a designated, labeled hazardous waste container.

  • Disposal Procedure: Dispose of the waste through a licensed waste management company. Do not allow the substance to enter sewers or public waters.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

UMI77_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Receive this compound assess_risk Assess Risks for Planned Experiment start->assess_risk ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risk->ppe eng_controls Prepare Engineering Controls (Fume Hood) ppe->eng_controls handle_compound Handle this compound (Weighing, Dissolving) eng_controls->handle_compound spill Spill Occurs? handle_compound->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes collect_waste Collect Waste in Labeled Container spill->collect_waste No cleanup->collect_waste dispose Dispose via Licensed Waste Management collect_waste->dispose end End of Procedure dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UMI-77
Reactant of Route 2
Reactant of Route 2
UMI-77

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.